2-(Diamino-1,3,5-triazin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAHRCOFGLBBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274799 | |
| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13301-35-4 | |
| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile: A Comprehensive Analytical Guide
Executive Summary
The compound 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4) is a highly versatile bifunctional building block widely utilized in the development of novel pharmacophores, including kinase inhibitors and antimalarial agents. Structurally, it consists of an electron-deficient 1,3,5-triazine core substituted with two primary amine groups and an acetonitrile sidechain.
This whitepaper provides an authoritative, step-by-step technical guide to the structural elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical matrix that ensures absolute structural certainty.
Physicochemical Profiling & Theoretical Basis
Before initiating experimental workflows, establishing the theoretical physicochemical profile is critical for defining instrument parameters. The presence of multiple nitrogen atoms heavily influences the molecule's ionization efficiency and solubility profile.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile |
| CAS Registry Number | 13301-35-4 |
| Molecular Formula | C₅H₆N₆ |
| Monoisotopic Mass | 150.0654 Da |
| Theoretical [M+H]⁺ (ESI+) | 151.0727 m/z |
Data corroborated by the [1].
High-Resolution Mass Spectrometry (HRMS) Workflow
Causality & Method Selection
The selection of the ionization source is dictated by the analyte's proton affinity. The polyamino-triazine core is highly basic, making it exceptionally amenable to [2]. ESI+ is preferred over Atmospheric Pressure Chemical Ionization (APCI) because the primary amines readily accept protons in the liquid phase, yielding a robust [M+H]⁺ signal without thermal degradation[3].
Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a proton donor, ensuring complete ionization.
-
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Acquisition: Operate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
Self-Validating System
The structural validation in HRMS relies on the isotopic pattern and tandem mass spectrometry (MS/MS) fragmentation. The exact mass of the [M+H]⁺ ion must fall within 5 ppm of the theoretical 151.0727 m/z[4]. Furthermore, the collision-induced dissociation (CID) must yield predictable neutral losses (e.g., the loss of the cyanomethyl radical), validating the presence of the acetonitrile sidechain.
Table 2: HRMS (ESI+) Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Assignment / Neutral Loss |
| 151.0727 ([M+H]⁺) | 110.0461 | Loss of -CH₂CN (Cyanomethyl radical) |
| 85.0274 | Triazine ring cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Solvent Selection
A critical bottleneck in the NMR analysis of polyamino-triazines is their poor solubility in non-polar deuterated solvents (e.g., CDCl₃). This is caused by extensive intermolecular hydrogen bonding and
Experimental Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Ensure complete dissolution via mild sonication.
-
1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans).
-
2D Acquisition: Acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct ¹H-¹³C bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to map long-range (2 to 3 bond) connectivities.
Self-Validating System
The NMR workflow is inherently self-validating through integration and correlation:
-
Symmetry Check: The integration ratio of the methylene singlet (~3.95 ppm) to the amine broad singlet (~6.85 ppm) must be exactly 2:4 (or 1:2). This confirms the symmetry of the two -NH₂ groups on the triazine core.
-
Connectivity Lock: 1D ¹³C NMR often struggles to detect quaternary carbons (like the nitrile -CN) due to long relaxation times. However, the HMBC experiment will show a strong cross-peak from the methylene protons to both the nitrile carbon (~117.8 ppm) and the C2 triazine carbon (~172.1 ppm), unambiguously locking the sidechain to the heterocyclic core.
Table 3: 1D and 2D NMR Assignments (DMSO-d6, 400 MHz)
| Position | ¹H Shift (ppm), Mult, Int | ¹³C Shift (ppm) | HMBC Correlations (¹H → ¹³C) |
| -CH₂- | 3.95, s, 2H | 26.5 | C2 (Triazine), -C≡N |
| -NH₂ (C4, C6) | 6.85, br s, 4H | - | C4, C6 (Triazine) |
| C2 (Triazine) | - | 172.1 | - |
| C4, C6 (Triazine) | - | 167.4 | - |
| -C≡N | - | 117.8 | - |
Vibrational Spectroscopy (FT-IR)
Causality & Method Selection
While NMR provides atomic connectivity, it does not directly measure bond vibrations. FT-IR provides orthogonal confirmation of the nitrile group. Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pellet methods because it requires no sample preparation, preventing the absorption of atmospheric moisture that could obscure the critical N-H stretching region.
Experimental Protocol
-
Acquisition: Place 2 mg of the neat solid directly onto the diamond ATR crystal. Apply pressure using the anvil.
-
Parameters: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Table 4: ATR-FTIR Spectral Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350, 3150 | N-H Stretch (Asym/Sym) | Primary Amines (-NH₂) |
| 2260 | C≡N Stretch | Nitrile |
| 1630 | N-H Bend | Primary Amines (-NH₂) |
| 1550 - 1580 | C=N Stretch | Triazine Ring |
Integrated Elucidation Workflow
The structural elucidation of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile is not the result of a single technique, but the convergence of multiple orthogonal data streams. The logical flow of this cross-validation process is visualized below.
Fig 1: Analytical workflow for the structural elucidation of the target triazine derivative.
References
-
Title: 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile | C5H6N6 | CID 25841 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: 13301-35-4 (C5H6N6) - PubChemLite Source: Luxembourg Centre for Systems Biomedicine (LCSB) URL: [Link]
-
Title: Method 536 Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
Sources
Unlocking the Pharmacological Potential of 2,4-Diamino-1,3,5-Triazine Derivatives: A Technical Guide to Mechanisms and Assays
The 1,3,5-triazine ring is a privileged chemical scaffold in medicinal chemistry. Its planar aromatic structure, weak basicity, and distinct hydrogen bond donor/acceptor profile make it a highly versatile pharmacophore. Specifically, the 2,4-diamino-1,3,5-triazine substitution pattern perfectly mimics the adenine ring of ATP and the pteridine ring of folates. This structural mimicry allows these derivatives to anchor deeply into the binding pockets of critical biological targets.
In my experience designing high-throughput screening cascades, I have found that understanding the precise mechanism of action—and deploying the right self-validating biophysical assays—is the only way to translate these raw chemical scaffolds into viable clinical leads. This guide dissects the biological activity of 2,4-diamino-1,3,5-triazine derivatives across oncology, infectious diseases, and neuropharmacology, providing field-proven protocols for their evaluation.
Oncology: Targeting Kinase Networks and Angiogenesis
In cancer therapy, overcoming drug resistance requires compounds that can modulate multiple targets or act on alternative signaling pathways. The 2,4-diamino-1,3,5-triazine core is exceptionally well-suited for targeting the ATP-binding hinge region of kinases.
Mechanistic Insights
-
VEGF-R2 (KDR) Inhibition: Angiogenesis is driven by Vascular Endothelial Growth Factor (VEGF) binding to its receptor tyrosine kinase, VEGF-R2. Specific 2-hydroxy-4,6-diamino-s-triazine derivatives, such as Compound 38 , have demonstrated profound inhibitory activity against VEGF-R2 (flk-1/KDR) with an IC50 of 0.018 µM, effectively starving tumors of their blood supply (1)[1].
-
PI3K/Akt/mTOR Cascade: Triazine derivatives are also potent modulators of the EGFR/PI3K/Akt/mTOR signaling cascades, a pathway notoriously hijacked by mutant cancer cells to drive unchecked proliferation[1].
-
PIM1 Kinase: Functionalized derivatives like Compound 5b (6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine) have shown targeted inhibition of PIM1 kinase (IC50 = 1.18 µg/mL), a critical node in immune evasion and inflammatory response (2)[2].
PI3K/mTOR signaling cascade and dual-node inhibition by 2,4-diamino-1,3,5-triazine derivatives.
Protocol 1: Self-Validating In Vitro Kinase Inhibition Assay (ADP-Glo)
When engineering a screening cascade for kinase inhibitors, relying solely on endpoint cell viability assays is a critical error. To establish true structure-activity relationships (SAR), we must isolate the biochemical target. I mandate the use of the ADP-Glo™ assay because it universally quantifies kinase activity by measuring ADP production, bypassing the regulatory and safety hurdles of ³²P-radiolabeled ATP[2].
Causality & Validation: To ensure the assay does not produce false positives (e.g., due to compound autofluorescence or ATP depletion), a standard curve of ATP/ADP must be run alongside the samples. A reference inhibitor (e.g., Staurosporine) is used to calculate the Z'-factor. A Z' > 0.5 validates the assay's screening window.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the target kinase (e.g., PIM1 or VEGF-R2) and the specific peptide substrate.
-
Compound Incubation: Add 1 µL of the 2,4-diamino-1,3,5-triazine derivative (serially diluted in DMSO) to a 384-well plate. Add 2 µL of the kinase/substrate mixture. Incubate for 10 minutes at room temperature to allow pre-binding.
-
Reaction Initiation: Add 2 µL of ultra-pure ATP (10 µM final concentration) to initiate the reaction. Incubate for 30 min at 30 °C[2].
-
ADP-Glo Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Data Acquisition: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Self-validating ADP-Glo in vitro kinase assay workflow for inhibitor screening.
Antimicrobial Therapeutics: DHFR Inhibition
The emergence of drug-resistant Gram-negative bacteria necessitates novel antibiotic scaffolds. 2,4-diamino-1,3,5-triazines act as highly selective, competitive inhibitors of Escherichia coli dihydrofolate reductase (EcDHFR).
Mechanistic Insights
Detailed kinetic characterizations reveal that these inhibitors do not simply bind to the apo-enzyme. Instead, they preferentially bind to the NADPH-bound binary form of EcDHFR. By competing with dihydrofolate (DHF), derivatives like NSC120927 (a 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivative) trap the enzyme in a dead-end ternary complex (EcDHFR-NADPH-Inhibitor), achieving a potent Ki value of 42.50 nM (3)[3].
Mechanism of EcDHFR inhibition via the formation of a dead-end ternary complex.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Ligand Binding
Enzymatic assays alone cannot distinguish between true active-site binders and pan-assay interference compounds (PAINS) that aggregate or denature the protein. Therefore, we utilize DSF as an orthogonal, self-validating biophysical method.
Causality & Validation: DSF directly measures the thermodynamic stabilization of the target protein upon ligand binding[3]. Sypro-Orange dye is quenched in an aqueous environment but fluoresces intensely when bound to hydrophobic residues exposed during protein unfolding. A positive control (e.g., Trimethoprim) must be included to establish a baseline positive thermal shift (ΔTm).
Step-by-Step Methodology:
-
Complex Assembly: In a real-time PCR plate, mix 2 µM of purified recombinant EcDHFR protein with 100 µM of the triazine inhibitor in a standard buffer (e.g., 50 mM HEPES, pH 7.3, 150 mM NaCl).
-
Cofactor Addition: Add 100 µM NADPH to promote the formation of the biologically relevant binary complex[3].
-
Dye Addition: Add Sypro-Orange dye to a final concentration of 5X. Seal the plate with optically clear film.
-
Thermal Melt: Subject the plate to a temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/minute using a qPCR machine.
-
Data Analysis: Plot the first derivative of the fluorescence emission curve to determine the melting temperature (Tm). Calculate the ΔTm by subtracting the Tm of the DMSO vehicle control from the Tm of the inhibitor-treated sample. A ΔTm > 2 °C strongly indicates specific target engagement.
Neuropharmacology: Voltage-Gated Sodium Channels
Beyond oncology and infectious diseases, the 2,4-diamino-1,3,5-triazine scaffold has proven highly effective in neuropharmacology. Specifically, spiro-derivatives—such as 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (compounds 4a-4j )—act as potent neuronal voltage-gated sodium channel blockers. By interfering with aberrant ion flux, these compounds serve as critical leads for managing neuropathic pain, cerebral ischemic disorders, and epilepsy, demonstrating IC50 values ranging from 4.0 to 14.7 µM (4)[4].
Quantitative Structure-Activity Relationship (QSAR) Summary
To facilitate rapid comparison for drug design, the table below summarizes the biological indications, primary targets, and potencies of the key 2,4-diamino-1,3,5-triazine derivatives discussed in this guide.
| Compound / Derivative | Primary Target | Biological Indication | Potency (IC50 / Ki) |
| Compound 38 | VEGF-R2 (KDR) Tyrosine Kinase | Oncology (Angiogenesis) | IC50 = 0.018 µM |
| Compound 5b | PIM1 Kinase | Oncology / Inflammation | IC50 = 1.18 µg/mL |
| Compound 11 (Coumarin Hybrid) | DNA Intercalation / Cytotoxicity | Oncology (Pancreatic/Bladder) | IC50 = 1.51–2.60 µM |
| NSC120927 | E. coli DHFR | Antibacterial | Ki = 42.50 nM |
| Derivatives 4a-4j | Neuronal Sodium Channels | Neuropathic Pain / Epilepsy | IC50 = 4.0–14.7 µM |
(Note: Compound 11 represents a hybrid molecule linking the 2,4-diamino-1,3,5-triazinyl moiety with a 2-imino-coumarin ring, demonstrating synergistic cytotoxic effects against human cancer cell lines like DAN-G and RT-4[5].)
References
- Exploring s-triazine derivatives as anticancer agents: Mechanism of action and drug resistance.Exploration of Targeted Anti-tumor Therapy.
- Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response.International Journal of Pharmaceutical Research and Allied Sciences (IJPRAS).
- Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.Molecules (via PMC/NIH).
- Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase.Scientific Reports (via PMC/NIH).
- Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers.ChEMBL / EMBL-EBI.
Sources
- 1. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
- 2. ijpras.com [ijpras.com]
- 3. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. (CHEMBL11552... - ChEMBL [ebi.ac.uk]
- 5. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile: A Technical Whitepaper
Executive Summary
The compound 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4) is a highly versatile bifunctional building block extensively utilized in the synthesis of [1] and pharmaceutical intermediates. The molecule features a highly electron-deficient 1,3,5-triazine core, two electron-donating primary amine groups, and a reactive cyanomethyl moiety. This whitepaper provides an in-depth, self-validating guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of this compound, detailing the structural dynamics and causality behind its analytical behavior.
Structural Dynamics & Electronic Environment
The spectroscopic signature of (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile is governed by a complex "push-pull" electronic system. The three endocyclic nitrogen atoms of the 1,3,5-triazine ring strongly withdraw electron density via inductive (-I) and mesomeric (-M) effects. Conversely, the exocyclic amino groups at C4 and C6 act as strong
The methylene group (-CH
Comprehensive Spectroscopic Data
The quantitative data below represents the established spectroscopic profile for this triazine derivative, synthesized from foundational principles of heteroaromatic characterization documented in [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment / Structural Rationale |
| 6.85 | Broad Singlet (br s) | 4H | -NH | |
| 3.95 | Singlet (s) | 2H | -CH | |
| 173.5 | Singlet | 1C | Triazine C2 : Deshielded carbon attached to the alkyl bridge. | |
| 167.2 | Singlet | 2C | Triazine C4, C6 : Shielded relative to C2 due to +M donation from the -NH | |
| 117.0 | Singlet | 1C | Nitrile -C | |
| 26.5 | Singlet | 1C | Methylene -CH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Matrix: KBr Pellet | Mode: Transmittance
| Wavenumber (cm | Intensity | Peak Shape | Vibrational Assignment |
| 3350, 3150 | Strong | Broad, Doublet | N-H Stretch : Asymmetric and symmetric stretching of primary amines; broadened by H-bonding. |
| 2255 | Medium | Sharp | C |
| 1640, 1550 | Strong | Sharp | C=N Stretch : Triazine ring breathing and skeletal vibrations. |
| 1430 | Medium | Sharp | C-N Stretch : Exocyclic amine-to-ring bond stretching. |
Self-Validating Experimental Protocols
To ensure data integrity, every analytical workflow must incorporate a self-validating checkpoint. The following protocols are engineered to eliminate artifacts and confirm sample purity.
Protocol A: H and C NMR Acquisition
Causality: Polar triazines exhibit poor solubility in chlorinated solvents. Anhydrous DMSO-d
-
Sample Preparation: Weigh exactly 5.0 mg of the desiccated analyte. Dissolve in 0.6 mL of anhydrous DMSO-d
(99.9 atom % D) containing 0.03% v/v TMS. -
Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube.
-
Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automatic tuning and matching (ATM) for
H and C nuclei. Execute gradient shimming. -
Validation Checkpoint: Assess the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed to acquisition unless the FWHM is
1.0 Hz. A broader peak indicates poor magnetic field homogeneity, which will obscure the fine structure of the methylene singlet. -
Acquisition: Acquire the
H spectrum (16 scans, 10s relaxation delay) and C spectrum (1024 scans, 2s relaxation delay).
Protocol B: FT-IR Solid-State Analysis
Causality: The KBr pellet method is chosen over ATR (Attenuated Total Reflectance) to eliminate the refractive index anomalies that can distort the highly polar N-H stretching region.
-
Background Scan: Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO
and H O. -
Matrix Preparation: Grind 1.0 mg of the analyte with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar until a fine, uniform powder is achieved.
-
Pressing: Transfer the mixture to a pellet die and press under vacuum at 10 tons of pressure for 2 minutes.
-
Validation Checkpoint: Visually inspect the pellet. It must be completely translucent. Run a preliminary scan and verify that the baseline transmittance is >95% in the non-absorbing 2000-2200 cm
region. A sloping baseline indicates excessive light scattering due to poor grinding or trapped moisture; if observed, discard and remake the pellet. -
Acquisition: Scan from 4000 to 400 cm
at a resolution of 4 cm (32 co-added scans).
Protocol C: LC-ESI-MS/MS Analysis
Causality: Positive-ion Electrospray Ionization (ESI+) is highly effective for triazines due to the basicity of the amine groups. The addition of formic acid forces the protonation of the molecule, drastically enhancing the[M+H]
-
Dilution: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of HPLC-grade Acetonitrile and Water, spiked with 0.1% Formic Acid.
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass analyzer.
-
Validation Checkpoint: Monitor the mass error of the internal calibrant. Accept data only if the mass accuracy is within
5 ppm. High mass error invalidates the identification of the target molecule. -
Acquisition: Inject 2 µL into the LC-MS system. Isolate the precursor ion (m/z 151.1) and apply a collision energy of 15-25 eV using N
collision gas to generate the MS/MS fragmentation spectrum.
Mechanistic Workflows & Fragmentation Pathways
The integration of orthogonal analytical techniques is critical for verifying the integrity of the (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile scaffold. The diagrams below illustrate the validation workflow and the collision-induced dissociation (CID) pathways.
Fig 1: Orthogonal spectroscopic workflow for triazine structural validation.
During MS/MS analysis, the protonated precursor ion ([M+H]
Fig 2: Proposed ESI-MS/MS collision-induced fragmentation pathway.
References
-
A Covalent Triazine Framework, Functionalized with Ir/N-Heterocyclic Carbene Sites, for the Efficient Hydrogenation of CO2 to Formate Source: Chemistry of Materials (ACS Publications) URL:[Link]
-
Enlargement of a Modular System—Synthesis and Characterization of an s-Triazine-Based Carboxylic Acid Ester Bearing a Galactopyranosyl Moiety and an Enormous Boron Load Source: Molecules (MDPI) URL:[Link]
-
Compound Summary: 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile Source: PubChem Database (National Institutes of Health) URL:[Link]
-
Chemical Details: (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (DTXSID50274799) Source: EPA CompTox Chemicals Dashboard URL:[Link]
The Strategic Utility of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile in Advanced Molecular Design: A Technical Guide
Executive Summary
In the landscape of modern synthetic chemistry, bifunctional molecular scaffolds are highly prized for their ability to streamline the construction of complex, multi-pharmacophore architectures. 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile (CAS 13301-35-4) stands out as a premier intermediate. By combining the rigid, hydrogen-bond-rich diaminotriazine (DAT) core with a highly reactive active methylene group, this compound serves as a critical building block in oncology drug discovery, agrochemical development, and supramolecular materials science.
This whitepaper provides an in-depth mechanistic analysis of its reactivity, field-proven experimental protocols, and a comprehensive review of its applications, designed specifically for researchers and drug development professionals.
Chemical Profiling and Structural Significance
The utility of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile stems from its dual-node reactivity. The 1,3,5-triazine ring is a planar, electron-deficient heteroaromatic system. The two exocyclic amino groups act as potent hydrogen-bond donors, while the triazine nitrogen atoms act as acceptors, making it a classic "tectoligand" for supramolecular self-assembly [1].
Simultaneously, the acetonitrile appendage (-CH₂CN) introduces an active methylene group. The profound electron-withdrawing effect of both the nitrile group and the triazine ring significantly lowers the pKa of these methylene protons, priming them for base-catalyzed carbon-carbon bond formation.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile |
| CAS Registry Number | 13301-35-4[3] |
| Molecular Formula | C₅H₆N₆ |
| Molecular Weight | 150.14 g/mol |
| Topological Polar Surface Area (TPSA) | 115 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 5 |
| Key Reactive Sites | Active Methylene (-CH₂-), Nitrile (-C≡N), Primary Amines (-NH₂) |
Mechanistic Causality: The Knoevenagel-Cyclization Cascade
The most prominent synthetic application of this compound is its use in generating hybrid heterocyclic systems via a cascade reaction. When reacted with ortho-hydroxybenzaldehydes (salicylaldehydes), the active methylene group undergoes a Knoevenagel condensation, followed immediately by an intramolecular cyclization.
The Causality of Experimental Choices: Why use piperidine as a catalyst instead of a stronger base like sodium hydroxide? Strong bases risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid, or inducing unwanted self-condensation of the aldehyde. Piperidine, a secondary amine, acts as both a weak base and a nucleophilic catalyst. It reacts with the aldehyde to form a highly electrophilic iminium intermediate. The mild basicity of piperidine is perfectly calibrated to deprotonate the highly acidic active methylene of the triazine-acetonitrile, generating a carbanion that attacks the iminium ion.
Following the formation of the C-C double bond, the spatial proximity of the phenolic hydroxyl group to the electrophilic nitrile carbon triggers an intramolecular nucleophilic addition. This cascade elegantly constructs a 2-imino-coumarin ring system in a single pot [1].
Figure 1: Synthetic workflow from biguanide to hybrid 2-imino-coumarin-triazine.
Application in Oncology: Hybrid Therapeutics
In medicinal chemistry, the hybridization of two distinct pharmacophores is a proven strategy to overcome drug resistance and achieve synergistic effects. 1,3,5-Triazines are well-documented inhibitors of protein kinases, while coumarin derivatives are known to suppress microtubule dynamics and block cell cycle progression [1].
By bridging these two moieties using 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile, researchers have developed potent 2-imino-2H-chromen-3-yl-1,3,5-triazine hybrids. These compounds exhibit profound in vitro anticancer activity against multiple human cancer cell lines.
Table 2: Cytotoxic Activity of Selected Hybrid Derivatives
Data extrapolated from Makowska et al. (2018) demonstrating the efficacy of the lead compound (Compound 11: 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine) [1].
| Human Tumor Cell Line | Origin | IC₅₀ (µM) of Lead Hybrid | IC₅₀ (µM) of Cisplatin (Control) |
| DAN-G | Pancreatic Adenocarcinoma | 1.51 ± 0.2 | ~2.5 |
| A-427 | Lung Carcinoma | 2.10 ± 0.3 | ~3.1 |
| LCLC-103H | Non-small Cell Lung Cancer | 1.85 ± 0.1 | ~2.8 |
| SISO | Cervix Cancer | 2.60 ± 0.4 | ~2.0 |
| RT-4 | Urinary Bladder Carcinoma | 2.25 ± 0.2 | ~3.5 |
Agrochemical and Supramolecular Applications
Beyond oncology, this intermediate is highly valued in two other distinct fields:
-
Agrochemicals (Herbicides): Diaminotriazine compounds are historically significant in agriculture (e.g., Atrazine) for their ability to inhibit photosystem II in broadleaf weeds. 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile is utilized as a precursor in modern patents (e.g., EP3544962A1) to synthesize next-generation, environmentally compliant herbicidal formulations that target resistant weed biotypes [2].
-
Supramolecular Chemistry: The DAT moiety is a privileged motif for creating triple hydrogen-bonded networks. When incorporated into transition metal complexes or photoactive tetraazaporphyrins, the self-assembling nature of the diaminotriazine core facilitates the creation of molecular catalysts for light-driven hydrogen evolution reactions (HER).
Figure 2: Bifunctional reactivity and supramolecular assembly motifs of the diaminotriazine core.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm reaction progression without requiring immediate LC-MS analysis.
Protocol A: Synthesis of the Hybrid 2-Imino-Coumarin-Triazine
Objective: Condensation of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile with a substituted 2-hydroxybenzaldehyde.
Step 1: Reaction Setup
-
In a dried 50 mL round-bottom flask, suspend 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (1.0 mmol) and the selected 2-hydroxybenzaldehyde (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde, 1.0 mmol) in 15 mL of 98% ethanol.
-
Add 3–5 drops of catalytic piperidine. Causality: Ethanol is chosen because both starting materials are moderately soluble at elevated temperatures, but the highly rigid, planar hybrid product is poorly soluble, allowing it to precipitate out, driving the reaction forward via Le Chatelier's principle.
Step 2: Execution and Monitoring
-
Stir the mixture at 20–40 °C for 4 to 12 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, Eluent: Dichloromethane/Methanol 9:1). The disappearance of the starting nitrile spot and the emergence of a highly fluorescent product spot under UV (365 nm) indicates successful condensation.
Step 3: Workup and Isolation
-
Upon completion, cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.
-
Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted aldehyde and piperidine residues.
-
Dry the product in a vacuum desiccator.
Step 4: Analytical Validation (Self-Validating Checkpoint 2)
-
IR Spectroscopy: Confirm the disappearance of the sharp nitrile (-C≡N) stretch at ~2250 cm⁻¹. Confirm the appearance of the imine (C=N-H) stretch in the region of 3500–3200 cm⁻¹.
-
¹H-NMR (DMSO-d₆): Look for the characteristic singlet of the coumarin C4-H proton at 7.43–8.57 ppm. The newly formed imino group (C=NH) proton will appear as a distinct broad singlet far downfield in the region of 10.45–11.00 ppm[1].
References
-
Makowska, A., Sączewski, F., Bednarski, P. J., Sączewski, J., & Balewski, Ł. (2018). "Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties." Molecules, 23(7), 1616. URL:[Link]
- BASF SE. (2019). "Diaminotriazine compounds" (European Patent No. EP3544962A1). European Patent Office.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 25841, 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile". PubChem. URL:[Link]
Synthesis, Characterization, and Biological Evaluation of Novel 2,4-Diamino-1,3,5-Triazine Derivatives
Executive Summary & Mechanistic Rationale
The 1,3,5-triazine (s-triazine) scaffold is a privileged pharmacophore in modern drug discovery. As a bioisostere of pyrimidine, the s-triazine ring is capable of forming critical hydrogen-bonding networks within the ATP-binding pockets of various kinases, making it a highly effective core for designing targeted therapies[1].
Specifically, 2,4-diamino-1,3,5-triazine derivatives have emerged as potent inhibitors of kinases involved in immune responses, inflammation, and oncology (such as PIM1 and mTOR)[1]. The modular nature of the triazine core allows researchers to fine-tune the steric and electronic properties of the peripheral substituents, directly modulating the compound's pharmacokinetic profile and target binding affinity.
Figure 1: Mechanism of action for diamino-triazine derivatives via kinase inhibition.
Synthetic Strategy: Temperature-Controlled Chemoselectivity
The synthesis of 2,4-diamino-1,3,5-triazine derivatives relies on the predictable, temperature-dependent chemoselectivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT)[2].
The Causality of Temperature Control: TCT possesses three highly reactive chlorine atoms. When the first nucleophilic amine attacks the triazine ring, it replaces an electron-withdrawing chlorine atom with an electron-donating amino group. This electron donation significantly reduces the electrophilicity of the triazine core. Consequently, the activation energy required for subsequent substitutions increases[3].
-
Step 1: The first substitution is highly exothermic and must be strictly controlled at 0–5 °C to prevent disubstitution.
-
Step 2: The second substitution requires moderate thermal energy, typically proceeding at 30–50 °C .
-
Step 3: The final substitution (e.g., with hydrazines or bulky arylamines) requires harsh conditions, usually refluxing at 80–100 °C [3].
Figure 2: Temperature-dependent chemoselective substitution of cyanuric chloride.
Self-Validating Experimental Protocols
To ensure high yield and purity, the following protocols are designed as self-validating systems. The use of an acid scavenger (like
Phase 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
-
Preparation: Dissolve 10 mmol of cyanuric chloride in 20 mL of acetone. Cool the solution to 0 °C using an ice-salt bath.
-
Nucleophilic Addition: Add 10 mmol of the first amine (e.g., morpholine) dropwise over 30 minutes.
-
Acid Scavenging: Simultaneously, add 10 mmol of 10% aqueous
dropwise, maintaining the pH between 7.0 and 7.5. Causality: Monitoring pH ensures the amine remains in its active, deprotonated state. -
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the high-Rf TCT spot confirms completion.
-
Isolation: Pour the mixture into crushed ice. The sudden drop in solvent polarity forces the mono-substituted product to precipitate. Filter and wash with cold water to remove water-soluble inorganic salts.
Phase 2: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
-
Preparation: Suspend the Phase 1 product in 30 mL of ethanol and heat to 40 °C.
-
Second Substitution: Add 10 mmol of the second amine (e.g., piperidine or a second equivalent of morpholine) and 10 mmol of DIEA (N,N-Diisopropylethylamine).
-
Validation: Stir for 4–6 hours at 45 °C. TLC (Hexane:EtOAc 2:1) will show a shift to a lower Rf value due to the increased polarity of the diamino compound.
-
Isolation: Concentrate the solvent under reduced pressure and precipitate using ice-cold water.
Phase 3: Hydrazone/Aryl Derivatization (Final Product)
-
Preparation: Dissolve the Phase 2 product in 20 mL of ethanol. Add 12 mmol of hydrazine hydrate or a functionalized benzaldehyde derivative[4].
-
Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen (if forming a hydrazone) or activating the triazine ring for the final sluggish substitution.
-
Reflux: Heat the mixture to 80–90 °C for 6–8 hours.
-
Validation: The reaction is complete when the starting material spot is entirely consumed on TLC.
Structural Characterization
Rigorous characterization is required to validate the structural integrity of the synthesized compounds. Successful substitution is internally validated by the emergence of characteristic aliphatic/aromatic signals of the substituent and the specific shifting of the triazine-NH protons in
Table 1: Quantitative Spectral Characterization Data for Selected Hydrazone Derivatives [4]
| Compound | Yield (%) | Melting Point (°C) | IR (cm⁻¹) NH stretch | ¹H NMR (δ ppm) Triazine-NH | Mass Spec (m/z)[M+H]⁺ |
| Compound 11 | 94 | 254–256 | 3284 | 10.73 (s, 1H) | 399.92 |
| Compound 8e | 88 | 213–215 | 3237 | 10.77 (s, 1H) | 387.41 |
Biological Evaluation: Antiproliferative Activity
The synthesized 2,4-diamino-1,3,5-triazine derivatives are typically evaluated for their in vitro antiproliferative activity using MTT assays against human cancer cell lines.
Recent structure-activity relationship (SAR) studies reveal that the substituents on the s-triazine core drastically affect biological activity[4]. For instance, compounds containing two morpholine rings exhibit significantly higher potency than their dipiperidine analogs against specific cell lines.
Table 2: In vitro Antiproliferative Activity (IC₅₀ in µM) [4]
| Compound | Substitution 1 & 2 (Positions 4,6) | Hydrazone Terminal (Position 2) | MCF-7 (Breast Cancer) | HCT-116 (Colon Carcinoma) |
| 11 | Dimorpholine | Pyridine-2-ylmethylene | 1.00 ± 0.12 | 0.98 ± 0.09 |
| 12 | Piperidine / Morpholine | Pyridine-2-ylmethylene | 17.7 ± 1.4 | 30.4 ± 2.1 |
| 10 | Dipiperidine | Pyridine-2-ylmethylene | 32.8 ± 2.8 | > 50.0 |
Data Interpretation: The exceptional potency of Compound 11 (IC₅₀ < 1.0 µM) demonstrates that the oxygen atoms in the morpholine rings likely participate in crucial hydrogen-bonding interactions within the target kinase's active site, an interaction lost when replaced by the hydrophobic piperidine rings[4].
References
1.1 - International Journal of Pharmaceutical Research and Allied Sciences (IJPRAS). 2.4 - Molecules (NIH). 3.2 - MDPI. 4. 3 - Der Pharma Chemica.
Sources
The Privileged Scaffold: Therapeutic Targeting and Rational Design of 1,3,5-Triazine Derivatives
Executive Summary
The 1,3,5-triazine (s-triazine) nucleus has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry[1]. Characterized by a planar, six-membered aromatic ring with alternating carbon and nitrogen atoms, the s-triazine core offers unique physicochemical properties, including a high capacity for hydrogen bonding and predictable synthetic functionalization. This whitepaper provides an in-depth mechanistic analysis of 1,3,5-triazine derivatives, exploring their primary therapeutic targets across oncology, neurodegeneration, and infectious diseases, while detailing the synthetic and analytical workflows required for their development.
Mechanistic Landscape of Therapeutic Targets
Oncology: Dual PI3K/mTOR and Tyrosine Kinase Inhibition
The most clinically advanced application of 1,3,5-triazine derivatives lies in targeted cancer therapy, specifically through the inhibition of the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) / mammalian Target of Rapamycin (mTOR) signaling cascade[2][3]. Dysregulation of this pathway is a hallmark of tumor survival, proliferation, and metabolic adaptation.
Triazine derivatives, particularly those bearing morpholine substitutions (e.g., PKI-587), act as potent ATP-competitive inhibitors[4]. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase domain (e.g., Val851 in PI3Kγ), while the planar triazine core occupies the adenine-binding pocket[5]. Furthermore, novel bis(dimethylpyrazolyl)-s-triazine derivatives have demonstrated multi-kinase inhibition, concurrently targeting Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR pathway, thereby preventing compensatory resistance mechanisms[2][6].
PI3K/AKT/mTOR signaling cascade targeted by 1,3,5-triazine derivatives.
Neurodegeneration: Multitarget-Directed Ligands (MTDLs)
In the context of Alzheimer's Disease (AD) and cognitive impairment, monotherapies often fail due to the multifactorial nature of neurodegeneration. 1,3,5-triazines are highly effective as Multitarget-Directed Ligands (MTDLs)[7]. By functionalizing the three available nodes of the triazine ring, researchers have developed hybrids capable of simultaneously inhibiting Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and β-secretase 1 (BACE-1)[7]. Additionally, 1,3,5-triazine-piperazine derivatives have recently been identified as a novel chemical family of potent 5-HT6 serotonin receptor antagonists, offering a new avenue for treating cognitive deficits[8].
Antimicrobial and Antiparasitic Activity
Beyond human kinases and receptors, the s-triazine core mimics biological purine and pyrimidine heterocycles, making it an excellent structural decoy for microbial enzymes. Triazine-based peptide dendrimers have shown remarkable efficacy against Gram-negative bacteria by disrupting efflux machinery[9].
Quantitative Efficacy Profiles
The structural versatility of the s-triazine scaffold allows for extreme precision in target affinity. The following table summarizes the quantitative data of key derivatives across various therapeutic indications.
| Compound / Derivative Class | Primary Target(s) | Disease Indication | Key Efficacy Metric (IC50 / Ki) | Ref |
| Compound 4f (Pyrazolyl-s-triazine) | EGFR / PI3K / mTOR | Colorectal Cancer (HCT-116) | EGFR: 61 nM | [2][6] |
| PKI-587 (Bis-morpholino-triazine) | PI3K / mTOR | Advanced Solid Tumors | Highly potent dual inhibition | [4] |
| Compound 6 (Piperidine-triazine) | PI3Kγ | Renal Cancer (CAKI-1) | PI3Kγ: 6.90 μM | [5] |
| Derivative 31 (Nitrogen mustard hybrid) | AChE / BACE-1 | Alzheimer's Disease | AChE: 51 nM, BACE-1: 9.0 μM | [7] |
| Compound 4 (Triazine-methylpiperazine) | 5-HT6 Receptor | Cognitive Impairment | Ki: 11 nM | [8] |
Rational Design & Synthetic Methodology
The synthetic power of 1,3,5-triazine stems from its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be substituted sequentially via Nucleophilic Aromatic Substitution (
The Causality of Temperature Control: The electrophilicity of the triazine ring decreases with each successive substitution of an electron-donating nucleophile (e.g., amines). Therefore, strict temperature control is not merely procedural; it is the fundamental thermodynamic lever used to ensure orthogonal, regioselective substitution without yielding complex mixtures[9].
Protocol 1: Orthogonal Synthesis of Trisubstituted 1,3,5-Triazines
Note: This workflow is a self-validating synthetic system. TLC and LC-MS must be performed after each temperature phase to confirm mass shifts before proceeding, ensuring intermediate integrity.
-
Monosubstitution (0–5 °C):
-
Procedure: Dissolve cyanuric chloride (1 eq) in anhydrous THF/acetone. Cool to 0 °C using an ice bath. Add the primary nucleophile (1 eq) and a base scavenger (e.g.,
, 1 eq) dropwise. -
Causality: At 0 °C, the highly electrophilic cyanuric chloride reacts exclusively at one position. Higher temperatures would trigger uncontrolled disubstitution.
-
-
Disubstitution (20–25 °C):
-
Procedure: Warm the reaction to room temperature. Add the secondary nucleophile (1 eq) and additional base (1.2 eq). Stir for 4-6 hours.
-
Causality: The first amine substituent donates electron density into the ring, deactivating the remaining C-Cl bonds. Room temperature provides the exact activation energy required for the second substitution without triggering the third.
-
-
Trisubstitution (80–100 °C):
-
Procedure: Add the final nucleophile (e.g., morpholine, excess) and an organic base (e.g., DIPEA). Reflux the mixture at 80–100 °C for 12-24 hours.
-
Causality: The ring is now highly electron-rich. High thermal energy is mandatory to force the final
reaction.
-
Temperature-dependent orthogonal synthesis of trisubstituted 1,3,5-triazines.
Self-Validating Experimental Protocol: Kinase Inhibition & Cellular Target Engagement
To rigorously evaluate a novel 1,3,5-triazine derivative as a PI3K/mTOR inhibitor, biochemical assays must be coupled with orthogonal cellular readouts. This creates a self-validating system : if the compound inhibits the isolated enzyme but fails to reduce downstream phosphorylation in living cells, it flags potential issues with cell permeability, prodrug conversion, or off-target toxicity.
Protocol 2: Integrated PI3K Inhibition and Downstream Validation Assay
Phase A: Biochemical ATP-Competitive Assay (ADP-Glo)
-
Preparation: Incubate recombinant PI3K protein with PIP2 substrate in a kinase buffer (50 mM HEPES, 50 mM NaCl, 3 mM
). -
Compound Titration: Add the triazine derivative in a 10-point serial dilution (ranging from 10 μM to 0.1 nM). Causality: A wide titration curve is required to accurately calculate the Hill slope and true
. -
Reaction Initiation: Add ATP (at the
value of the specific kinase) to initiate the reaction. Incubate for 60 minutes. -
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal.
-
Validation Check: The luminescence directly correlates with kinase activity. Use Wortmannin as a positive control to validate assay sensitivity.
Phase B: Orthogonal Cellular Validation (Western Blotting)
-
Cell Treatment: Seed HCT-116 colorectal cancer cells. Treat with the triazine derivative at
, , and the biochemical for 4 hours. -
Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylation states of AKT and S6K.
-
Immunoblotting: Run lysates on SDS-PAGE. Probe with primary antibodies against total AKT, phospho-AKT (Ser473), total S6K, and phospho-S6K.
-
System Validation: True PI3K/mTOR target engagement is confirmed only if p-AKT and p-S6K levels decrease dose-dependently while total AKT and S6K remain constant. If total protein drops, the compound is inducing non-specific cytotoxicity rather than targeted kinase inhibition.
References
- 1,3,5-Triazines: A promising scaffold for anticancer drugs development.European Journal of Medicinal Chemistry.
- Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades.ACS Omega / PMC.
- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.Monash University / European Journal of Medicinal Chemistry.
- Exploring s-triazine derivatives as anticancer agents.
- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents.Der Pharma Chemica.
- The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment.PMC.
- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Tre
- Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587).
- 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characteriz
Sources
- 1. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis and Validation Protocol for 2-Imino-2H-chromen-3-yl-1,3,5-triazines
Introduction & Strategic Overview
2-Imino-2H-chromen-3-yl-1,3,5-triazines represent a highly potent class of hybrid molecules, merging the pharmacophoric properties of 2,4-diamino-1,3,5-triazines with 2-imino-coumarins[1]. These scaffolds have demonstrated significant in vitro cytotoxic activity against multiple human cancer cell lines (e.g., DAN-G, A-427, LCLC-103H, SISO, RT-4)[2]. As a Senior Application Scientist, I have structured this protocol to move beyond a mere sequence of steps; we will examine the mechanistic causality behind the reagent selection, the precise control of reaction environments, and the self-validating analytical checkpoints required to prevent the degradation of the sensitive imino group[1].
Mechanistic Causality & Reaction Design
The synthesis of these hybrid molecules relies on a highly controlled two-stage process:
-
Precursor Generation: Cyclocondensation of biguanides with ethyl cyanoacetate yields 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles[1].
-
Knoevenagel Condensation & Cyclization: The active methylene group of the acetonitrile derivative reacts with a 2-hydroxybenzaldehyde in the presence of a basic catalyst[1].
Causality in Experimental Choices:
-
Solvent Selection (98% Ethanol): The imino-coumarin core is highly susceptible to hydrolysis[1]. Using 98% ethanol ensures sufficient solubility for the Knoevenagel condensation while strictly limiting the water content. If aqueous conditions are introduced (e.g., aqueous DMF), the imino group rapidly hydrolyzes to form a standard coumarin (2H-chromen-3-yl-1,3,5-triazine)[1].
-
Catalyst (Piperidine): Piperidine provides the optimal pKa to deprotonate the active methylene of the acetonitrile derivative without inducing unwanted side reactions or base-catalyzed degradation of the triazine ring[1].
-
Substituent Effects: Yields are thermodynamically driven by the nucleophilicity of the aldehyde. Utilizing 2-hydroxybenzaldehydes with electron-donating groups (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde) maximizes the efficiency of the intramolecular ring closure, boosting yields to 49–61%[1].
Reaction Workflow
Caption: Synthesis workflow of 2-imino-2H-chromen-3-yl-1,3,5-triazines and hydrolytic degradation.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitrile (Precursor)
-
Reagent Preparation: Suspend the appropriate biguanide derivative (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL)[1].
-
Cyclocondensation: Reflux the mixture under continuous stirring for 4–6 hours. Monitor the consumption of starting materials via TLC (Eluent: Chloroform/Methanol 9:1).
-
Isolation: Cool the reaction mixture to 0–5 °C. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to obtain the active methylene precursor[1].
Phase 2: Synthesis of 2-Imino-2H-chromen-3-yl-1,3,5-triazines
Self-Validating Checkpoint: Ensure all glassware is oven-dried to prevent premature hydrolysis.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitrile (5 mmol) and the selected 2-hydroxybenzaldehyde (5 mmol) in 98% ethanol (15 mL)[1].
-
Catalysis: Add 3–5 drops of piperidine (catalytic amount) to the solution[1].
-
Incubation: Stir the mixture at 20–40 °C for 12–24 hours[1]. Do not exceed 40 °C to prevent thermal degradation of the imino intermediate.
-
Precipitation & Filtration: Upon completion (verified by TLC), cool the mixture to room temperature. Collect the precipitated hybrid compound via vacuum filtration.
-
Purification: Wash the solid with cold 98% ethanol and diethyl ether. Crucial Note: Do NOT attempt to recrystallize using aqueous solvents (e.g., aqueous DMF), as this will quantitatively hydrolyze the imino group into a coumarin derivative[1].
Phase 3: Optional Copper(II) Complexation (For Enhanced Cytotoxicity)
Recent advancements indicate that coordinating these ligands with Copper(II) significantly amplifies their antiproliferative properties[3].
-
Complexation: React the synthesized 2-imino-2H-chromen-3-yl-1,3,5-triazine ligand with a 3-fold molar excess of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in anhydrous ethanol[4].
-
Isolation: Stir at room temperature until the complex precipitates. Filter and wash with anhydrous ethanol[4].
Analytical Validation & Self-Validating Systems
To ensure the integrity of the synthesized compounds, the protocol requires a self-validating analytical matrix. The presence of the imino group is the primary marker of success.
-
IR Spectroscopy: Confirm the presence of the imino group by identifying the N-H stretching vibrations of the C=N-H group and the primary amine (NH₂) of the triazine ring, which must appear between 3500 and 3200 cm⁻¹ [1]. In Cu(II) complexes, this broad absorption band disappears or shifts significantly due to coordination[4].
-
¹H-NMR Spectroscopy: The definitive proof of the intact 2-imino-coumarin core is a proton signal for the imino group (C=NH) in the region of 10.45–11.00 ppm [1]. Additionally, look for the characteristic singlet representing the C4-H proton of the chromene ring at 7.43–8.57 ppm [1].
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) and yield data for key derivatives synthesized using this protocol, highlighting the impact of electron-donating substituents and Copper(II) complexation.
| Compound / Modification | Aldehyde Substituent | Reaction Yield (%) | Cytotoxicity (IC₅₀ Range, μM)* | Key Observation |
| Standard Hybrid (Comp. 11) | 4-(diethylamino) | 61% | 1.51 – 2.60 | Highest yield due to electron-donating group; potent baseline activity[2]. |
| Standard Hybrid (Comp. 5) | None (H) | ~49% | > 10.0 | Lower yield; reduced nucleophilicity during cyclization[1]. |
| Cu(II) Complex (Comp. 2g) | 4-(diethylamino) | N/A | 0.04 – 15.66 | Cu(II) coordination drastically increases potency compared to free ligand[3]. |
| Hydrolyzed Coumarin | N/A | Quantitative | Variable | Formed if exposed to aqueous DMF; loss of imino functionality[1]. |
*Tested against human cancer cell lines: DAN-G, A-427, LCLC-103H, SISO, and RT-4.
References
-
Makowska, A., Sączewski, F., Bednarski, P., & Balewski, Ł. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 23(7), 1616.[Link]
-
Makowska, A., Sączewski, F., Bednarski, P. J., Gdaniec, M., Balewski, Ł., Warmbier, M., & Kornicka, A. (2022). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety. Molecules, 27(20), 7054.[Link]
Sources
- 1. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPUS 4 | Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety [epub.ub.uni-greifswald.de]
- 4. Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile in Anticancer Drug Discovery
Executive Summary
The development of multitarget-directed ligands is a cornerstone of modern oncology. Within this paradigm, 2-(diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4) has emerged as a highly versatile and privileged chemical intermediate. Its structural architecture—combining a pyrimidine-mimicking s-triazine core with a highly reactive active methylene group—makes it an ideal building block for synthesizing complex heterocyclic hybrids.
This application note details the mechanistic rationale and validated experimental protocols for utilizing 2-(diamino-1,3,5-triazin-2-yl)acetonitrile to synthesize two potent classes of anticancer agents: Triazine-Coumarin Hybrids and Triazine-Iminoacetonitrile Derivatives . These derivatives have demonstrated pronounced in vitro cytotoxic activity against a broad panel of human cancer cell lines, including melanoma, pancreatic, and non-small cell lung cancers.
Mechanistic Rationale: The Triazine-Acetonitrile Scaffold
The utility of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile in drug discovery is driven by two distinct structural features:
-
The s-Triazine Core (Pharmacophore): The 1,3,5-triazine ring is a well-documented bioisostere of pyrimidine. It acts as a potent competitive inhibitor of dihydrofolate reductase (DHFR) and critical kinases within the PI3K/AKT/mTOR signaling pathway. By mimicking natural substrates, triazine derivatives disrupt folate metabolism and suppress tumor cell proliferation ().
-
The Active Methylene Group (Synthetic Handle): The acetonitrile moiety (-CH₂-CN) is flanked by the electron-withdrawing cyano group and the triazine ring. This significantly increases the acidity of the methylene protons, allowing for facile deprotonation under mild basic conditions. The resulting carbanion is highly nucleophilic, enabling efficient Knoevenagel condensations with electrophiles (e.g., aldehydes or nitroso compounds) to generate highly conjugated, rigid molecular architectures that intercalate into DNA or fit precisely into kinase active sites ().
Multi-targeted mechanisms of triazine-coumarin hybrids inducing cancer cell apoptosis.
Experimental Protocols
Protocol A: Synthesis of 2-Imino-2H-chromen-3-yl-1,3,5-triazines (Triazine-Coumarin Hybrids)
This protocol describes the synthesis of hybrid molecules combining the triazine core with an imino-coumarin system. The hybridization of these two pharmacophores yields a synergistic cytotoxic effect.
Causality of Experimental Design: Piperidine is selected as a mild base catalyst to deprotonate the active methylene of the acetonitrile group without hydrolyzing the cyano group. The subsequent nucleophilic attack on the carbonyl carbon of 2-hydroxybenzaldehyde is followed by an intramolecular cyclization between the phenolic hydroxyl and the cyano group, yielding the 2-imino-coumarin ring.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile in 15 mL of 98% ethanol.
-
Electrophile Addition: Add 1.1 mmol of a substituted 2-hydroxybenzaldehyde (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde to synthesize the highly active "Compound 11").
-
Catalysis: Add 3–5 drops of piperidine to the mixture.
-
Reaction: Stir the mixture at 20–40 °C for 12–24 hours.
-
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a CHCl₃/MeOH (9:1) solvent system. The reaction is complete when the active methylene spot disappears.
-
Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize from aqueous N,N-dimethylformamide (DMF).
-
Self-Validation (Analytical): Validate the cyclization via IR spectroscopy. The successful formation of the imino-coumarin is confirmed by the appearance of the C=N–H stretching vibration at 3500–3200 cm⁻¹ and the disappearance of the sharp -C≡N stretch (~2250 cm⁻¹).
Protocol B: Synthesis of Triazine-Iminoacetonitrile Derivatives
This workflow generates highly conjugated iminoacetonitriles, which exhibit exceptional potency against melanoma cell lines.
Causality of Experimental Design: Reacting the active methylene with p-nitrosodimethylaniline creates a rigid Schiff base-like (imino) linkage. This extended conjugation increases the lipophilicity and planarity of the molecule, enhancing its ability to penetrate cell membranes and intercalate into tumor DNA or bind hydrophobic kinase pockets ().
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the 2-(diamino-1,3,5-triazin-2-yl)acetonitrile derivative in 20 mL of absolute ethanol.
-
Reagent Addition: Add 1.2 mmol of p-nitrosodimethylaniline.
-
Catalysis: Introduce a catalytic amount of a mild base (e.g., sodium ethoxide or piperidine).
-
Reaction: Reflux the mixture for 4–6 hours under an inert nitrogen atmosphere to prevent oxidative degradation.
-
Isolation: Cool the mixture to room temperature. Collect the dark-colored precipitate via vacuum filtration and wash with cold ethanol.
-
Self-Validation (Analytical): Confirm the structure via ¹³C-NMR. The complete shift of the aliphatic methylene carbon (~25 ppm) to a downfield imino carbon signal (~150 ppm) validates the successful condensation.
Synthesis pathways of anticancer hybrids from 2-(diamino-1,3,5-triazin-2-yl)acetonitrile.
Quantitative Data Presentation
The synthesized derivatives exhibit potent cytotoxicity against a variety of human cancer cell lines. The table below summarizes the in vitro efficacy of the leading candidates derived from the 2-(diamino-1,3,5-triazin-2-yl)acetonitrile scaffold.
| Compound Designation | Structural Class | Target Cell Line | Cancer Type | IC₅₀ / GI₅₀ (μM) |
| Compound 11 | Triazine-Coumarin Hybrid | A-427 | Non-Small Cell Lung | 1.51 |
| Compound 11 | Triazine-Coumarin Hybrid | RT-4 | Urinary Bladder | 1.66 |
| Compound 11 | Triazine-Coumarin Hybrid | DAN-G | Pancreatic | 2.14 |
| Compound 11 | Triazine-Coumarin Hybrid | LCLC-103H | Large Cell Lung | 2.21 |
| Compound 11 | Triazine-Coumarin Hybrid | SISO | Cervical | 2.60 |
| Compound 19 | Triazine-Iminoacetonitrile | MALME-3M | Melanoma | 0.033 |
Note: Compound 11 = 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine. Compound 19 = 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile.
References
-
Makowska, A., Sączewski, F., Bednarski, P., Sączewski, J., & Balewski, Ł. (2018). "Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties." Molecules, 23(7), 1616.[Link]
-
Sączewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). "Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives." European Journal of Medicinal Chemistry, 41(2), 219-225.[Link]
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 25841, 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile." PubChem.[Link]
Application Note: Synthesis of 1,3,5-Triazine Derivatives as Dual PI3K/mTOR Kinase Inhibitors
Introduction & Mechanistic Rationale
The 1,3,5-triazine core has emerged as a privileged scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. The structural geometry and electron distribution of the triazine ring closely mimic the pyrimidine ring of adenosine triphosphate (ATP), allowing it to form critical hydrogen bonds within the highly conserved hinge region of kinases[1].
In oncology, the hyperactivation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a primary driver of tumor proliferation and survival[2]. Because mTOR acts downstream of PI3K, and single-node inhibition often triggers feedback loops that reactivate the pathway, dual PI3K/mTOR inhibitors offer a superior therapeutic window[1]. Triazine derivatives, particularly those bearing a morpholine moiety, are uniquely suited for this dual targeting. The morpholine oxygen acts as a crucial hydrogen bond acceptor, binding to the backbone amide of Val851 in PI3Kα, while the triazine core anchors the molecule in the ATP-binding pocket[3].
Fig 1. Dual inhibition of the PI3K/Akt/mTOR signaling pathway by triazine derivatives.
Synthetic Strategy: The Causality of Temperature-Controlled
The ultimate starting material for synthesizing these inhibitors is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis relies on a highly predictable, temperature-controlled sequential nucleophilic aromatic substitution (
The Causality of Temperature Control: The three chlorine atoms on cyanuric chloride are strongly electron-withdrawing, making the triazine ring highly electrophilic.
-
First Substitution (0 °C): The first nucleophile (e.g., morpholine) attacks rapidly. Because the incoming amine is electron-donating, it pushes electron density into the triazine ring, significantly reducing the electrophilicity of the remaining two carbon-chlorine bonds[5].
-
Second Substitution (20–25 °C): Due to the deactivated ring, the second substitution requires room temperature to proceed at a practical rate[4].
-
Third Substitution (60–100 °C): The di-substituted intermediate is now highly electron-rich. Replacing the final chlorine atom requires significant thermal energy (heating to 60 °C or higher) and often a stronger nucleophile or a transition-metal catalyst (e.g., Suzuki coupling with a boronic acid)[4].
This inherent chemical logic allows researchers to orthogonally introduce three distinct pharmacophores without the need for complex, yield-reducing protecting group strategies.
Fig 2. Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.
Quantitative Structure-Activity Relationship (QSAR) Data
Recent medicinal chemistry campaigns have yielded highly potent triazine-based inhibitors. The table below summarizes the target profiles and quantitative inhibitory data of representative compounds synthesized via this methodology.
| Compound ID | Target Profile | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Key Structural Features | Ref |
| Compound 5nh | PI3K/mTOR | 0.45 | 2.9 | Triazine scaffold; optimized for oral bioavailability in NSCLC models. | [3] |
| Compound 13g | PI3Kα/mTOR | 48 | 525 | 2-(thiophen-2-yl)-1,3,5-triazine; induces G0/G1 phase arrest. | [6] |
| Compound 3j | pan-PI3K/mTOR | Low nM | >10-fold selectivity | 4-amino-6-methyl-1,3,5-triazine sulfonamide. | [2] |
| Compound 4f | EGFR/PI3K/mTOR | Downstream inhibition | Downstream inhibition | Mono-dimethylpyrazolyl-s-triazine; targets multiple cascades. | [1] |
Step-by-Step Experimental Protocols
The following protocol outlines the synthesis of a prototypical dual PI3K/mTOR inhibitor, utilizing morpholine as the primary hinge-binding motif.
Protocol 1: Synthesis of the Mono-substituted Intermediate (0 °C)
Objective: Synthesize 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine.
-
Preparation: Dissolve cyanuric chloride (1.0 eq, 10.0 mmol) in anhydrous acetone or acetonitrile (50 mL) in a round-bottom flask.
-
Cooling: Submerge the flask in an ice-brine bath to bring the internal temperature to strictly -5 °C to 0 °C. Causality: Strict temperature control prevents the formation of di-substituted byproducts.
-
Reagent Addition: In a separate addition funnel, prepare a solution of morpholine (0.95 eq, 9.5 mmol) and N,N-diisopropylethylamine (DIEA) (1.1 eq, 11.0 mmol) in 10 mL of solvent. Causality: DIEA is used instead of inorganic bases because its organic solubility ensures the amine remains in its highly nucleophilic free-base form[4]. Furthermore, using 0.95 eq of morpholine ensures cyanuric chloride remains in slight excess, statistically disfavoring over-substitution.
-
Dropwise Addition: Add the morpholine/DIEA solution dropwise over 30 minutes.
-
Reaction & Workup: Stir for 1 hour at 0 °C. Quench with ice-cold water (100 mL). Filter the resulting white precipitate, wash with cold methanol, and dry under a vacuum[5].
Protocol 2: Synthesis of the Di-substituted Intermediate (25 °C)
Objective: Introduce a secondary pharmacophore (e.g., a substituted aniline or sulfonamide).
-
Preparation: Dissolve the mono-substituted intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) or acetonitrile.
-
Reagent Addition: Add the secondary amine (1.0 eq) and DIEA (1.5 eq).
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 6–12 hours.
-
Self-Validating QC Check: Monitor via LC-MS. Self-Validation Logic: The mono-substituted starting material contains two chlorine atoms, exhibiting a distinct M, M+2, M+4 isotopic pattern (approx. 9:6:1 ratio). The successful di-substituted product will contain only one chlorine atom, shifting the mass and changing the isotopic signature to an M, M+2 pattern (approx. 3:1 ratio)[4]. Do not proceed until the 9:6:1 signature is fully consumed.
-
Workup: Concentrate under reduced pressure, extract with ethyl acetate/brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol 3: Synthesis of the Tri-substituted Target (80 °C)
Objective: Introduce the final functional group (e.g., via Suzuki-Miyaura cross-coupling).
-
Preparation: Combine the di-substituted intermediate (1.0 eq), a boronic acid derivative (1.2 eq), and K₂CO₃ (2.0 eq) in a 1,4-dioxane/water mixture (4:1 v/v).
-
Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The final chlorine is highly deactivated; standard
is sluggish. Palladium catalysis facilitates rapid C-C bond formation at this sterically hindered, electron-rich position. -
Reaction: Heat the mixture to 80–90 °C for 12 hours.
-
Workup & Isolation: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via preparative HPLC to yield the final kinase inhibitor.
Quality Control and Self-Validation
To ensure the scientific integrity of the synthesized kinase inhibitors, the following self-validating checks must be integrated into the workflow:
-
Avoidance of Hydrolysis: Cyanuric chloride and its intermediates are highly susceptible to hydrolysis, which converts the reactive C-Cl bonds into unreactive cyanuric acid derivatives (C-OH). All solvents must be strictly anhydrous during the initial steps[4].
-
TLC Rf Tracking: Because amines and morpholine are highly polar compared to chlorine, each successive substitution significantly lowers the Retention factor (Rf) on silica gel. If an anomalous high-Rf spot remains during Step 2 or 3, it indicates incomplete conversion of the prior step.
-
NMR Verification: In ¹³C NMR, the highly symmetric cyanuric chloride presents a single carbon peak around 170 ppm. As symmetry is broken during sequential substitution, the triazine core carbons will resolve into distinct, highly deshielded peaks (165–175 ppm), providing a definitive map of substitution success.
References
-
Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed. National Institutes of Health.[Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | ACS Omega. American Chemical Society.[Link]
-
Design, Synthesis and Biological Evaluation of Substituted 2-(thiophen-2-yl)-1,3,5-triazine Derivatives as Potential Dual PI3Kα/mTOR Inhibitors - PubMed. National Institutes of Health.[Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - ChemRxiv. ChemRxiv.[Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC. National Institutes of Health.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile as a Bifunctional Synthetic Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Chemical Identity: 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4)[1]
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the design of targeted antineoplastic agents relies heavily on versatile, bifunctional building blocks. 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile is a highly valuable synthetic intermediate characterized by two distinct reactive domains:
-
The 4,6-Diamino-1,3,5-triazine Core: A well-established bioisostere for the pteridine ring of folic acid and the pyrimidine base of nucleic acids. This core readily forms robust hydrogen-bonded networks, allowing it to competitively bind to the active site of target enzymes such as Dihydrofolate Reductase (DHFR)[2].
-
The Active Methylene Group (-CH₂-CN): Flanked by the strongly electron-withdrawing cyano group and the electron-deficient triazine ring, the methylene protons exhibit significant acidity. This enables facile deprotonation by mild bases to form a resonance-stabilized carbanion, making it an ideal substrate for Knoevenagel-type condensations and heterocycle functionalization[3].
This application note details the causality behind its reactivity, provides self-validating synthetic protocols, and profiles its use in developing novel anticancer therapeutics.
Synthetic Workflow: Knoevenagel-Type Condensation
The primary utility of this building block lies in its ability to undergo condensation with electrophiles (aldehydes, ketones, or nitrosoarenes) to yield highly conjugated hybrid molecules.
Causality of the Reaction Design
The use of a mild base (e.g., piperidine or catalytic sodium ethoxide) is deliberately chosen over strong bases (like BuLi or NaH) to prevent unwanted side reactions such as the nucleophilic attack on the triazine core or polymerization of the nitrile. Ethanol is selected as the solvent because its protic nature stabilizes the transition state of the dehydration step, and the highly conjugated final products typically exhibit poor solubility in cold ethanol, driving the reaction forward via precipitation (Le Chatelier’s principle) and simplifying purification.
Workflow of base-catalyzed Knoevenagel-type condensation of the active methylene group.
Protocol 1: Synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-(arylimino)acetonitriles
Safety Precautions: The starting material is harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332) and causes serious eye/skin irritation (H315, H319)[1]. Perform all operations in a well-ventilated fume hood using appropriate PPE.
Reagents:
-
2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (1.0 equiv, 10 mmol)
-
p-Nitrosodimethylaniline or target aldehyde (1.1 equiv, 11 mmol)[3]
-
Piperidine (0.1 equiv, 1 mmol)
-
Absolute Ethanol (30 mL)
Step-by-Step Methodology:
-
Preparation: Suspend 1.50 g (10 mmol) of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Activation: Add 0.1 mL of piperidine. Causality: The base immediately deprotonates the active methylene. The suspension may slightly clear as the more soluble carbanion intermediate forms.
-
Electrophile Addition: Add the electrophile (e.g., p-nitrosodimethylaniline) portion-wise.
-
Reflux & In-Process Control (IPC): Heat the mixture to reflux (78 °C). Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1).
-
Self-Validation Check: A successful condensation will result in a distinct color shift (often to deep red or bright yellow) due to the extended
-conjugation of the newly formed imino or alkene bond. The disappearance of the starting material spot (Rf ~0.3) and the appearance of a new, highly UV-active product spot (Rf ~0.5-0.6) confirms conversion.
-
-
Isolation: After complete consumption of the starting material (typically 4-6 hours), cool the reaction mixture to 0-5 °C in an ice bath for 2 hours.
-
Causality: Cooling drastically reduces the solubility of the conjugated product in ethanol, inducing crystallization.
-
-
Purification: Filter the resulting precipitate under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted electrophile and piperidine, and dry under vacuum at 50 °C.
Pharmacological Profiling: DHFR Inhibition & Anticancer Activity
Derivatives synthesized from 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile have shown remarkable efficacy as antineoplastic agents. By mimicking the structure of natural folates, these triazine derivatives act as competitive inhibitors of human Dihydrofolate Reductase (hDHFR).
Mechanism of Action
The inhibition of DHFR blocks the intracellular reduction of dihydrofolate to tetrahydrofolate (THF). Because THF is an essential one-carbon donor in the de novo synthesis of thymidylate and purines, its depletion halts DNA synthesis, selectively inducing apoptosis in rapidly proliferating tumor cells[2].
Mechanism of action for diamino-triazine derivatives as DHFR inhibitors in cancer cells.
Quantitative Structure-Activity Relationship (QSAR) Data
The table below summarizes the in vitro biological activity of various hybrid compounds derived from the active methylene triazine scaffold, demonstrating its versatility across different cancer cell lines.
| Derivative Class | Structural Modification at Methylene | Target Cell Line | Cancer Type | Biological Efficacy | Ref |
| Iminoacetonitrile (Compound 19) | Condensation with p-nitrosodimethylaniline | MALME-3M | Melanoma | GI₅₀ = 3.3 × 10⁻⁸ M | [1] |
| Triazole-thiol Analog (Compound 11e) | Cyclization to triazole-thiol | A549 | Non-small cell lung cancer | IC₅₀ = 28 nM | [2] |
| Thiobarbiturate-s-triazine (Compound 5h) | Hydrazone linkage to thiobarbiturate | MCF-7 | Breast Cancer | IC₅₀ = 1.2 µg/mL | [3] |
Data Interpretation: The extreme potency (nanomolar range) of the iminoacetonitrile and triazole-thiol analogs against melanoma and lung cancer lines highlights the critical role of the intact diamino-triazine core in maintaining robust target affinity, while the functionalized methylene group dictates pharmacokinetic distribution and secondary binding interactions.
References
-
Title: Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives Source: European Journal of Medicinal Chemistry (2006) URL: [Link]
-
Title: Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer Source: Journal of Applied Pharmaceutical Science (2016) URL: [Link]
-
Title: Barbiturate- and Thiobarbituarte-Based s-Triazine Hydrazone Derivatives with Promising Antiproliferative Activities Source: ACS Omega (2020) URL: [Link]
-
Title: 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile (CID 25841) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]
Sources
Comprehensive Analytical Strategies for Purity Assessment of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the robust purity assessment of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile (CAS No: 13301-35-4), a key building block in medicinal chemistry. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts safety and efficacy. This document outlines orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). We delve into the causality behind experimental choices, offering field-proven protocols and data interpretation insights to ensure a comprehensive and reliable purity profile.
Introduction: The Imperative for Purity
2-(diamino-1,3,5-triazin-2-yl)acetonitrile is a heterocyclic compound featuring a 1,3,5-triazine core, a structure prevalent in a wide range of biologically active molecules.[1][2] Its chemical properties, including a molecular formula of C₅H₆N₆ and a molecular weight of 150.14 g/mol , make it a versatile synthon.[3] The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a final drug product. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational component of drug discovery and development.
This application note is designed to equip researchers with the necessary protocols to confidently ascertain the purity of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile, ensuring the integrity of their research and development efforts.
Understanding the Impurity Landscape
The potential impurity profile is intrinsically linked to the synthetic route. The synthesis of substituted 2,4-diamino-1,3,5-triazines often involves the reaction of dicyandiamide with nitriles.[4][5] Based on this and related synthetic pathways, potential impurities may include:
-
Starting Materials: Unreacted dicyandiamide or other nitrile precursors.
-
Intermediates: Incompletely cyclized intermediates such as biguanide derivatives.[5][6]
-
By-products: Products from side reactions, such as hydrolysis of the nitrile group to a carboxamide or carboxylic acid.
-
Isomers: Structural isomers formed during synthesis.
-
Residual Solvents: Solvents used during reaction and purification (e.g., DMSO, Methanol).[4]
A multi-faceted analytical approach is essential for the detection and quantification of these diverse potential impurities.
Orthogonal Analytical Methodologies for Purity Determination
No single analytical method is sufficient to declare a compound as "pure." An orthogonal approach, using techniques with different separation and detection principles, provides a self-validating system for purity assessment.
Figure 1: A comprehensive workflow for the purity assessment of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity determination of non-volatile organic compounds.[7] Given the polar nature of the target molecule due to its multiple amino groups and nitrogen-rich triazine ring, Hydrophilic Interaction Liquid Chromatography (HILIC) is an exceptionally effective separation mode. Unlike reversed-phase chromatography, HILIC provides excellent retention for polar analytes that might otherwise elute in the void volume.[8][9]
Expertise & Causality: The choice of a HILIC column is deliberate. The stationary phase (e.g., bare silica or amide-bonded silica) allows for partitioning of the analyte into a water-enriched layer on the surface, with a high organic mobile phase. This mechanism is ideal for retaining and separating polar compounds like our target molecule and its potential polar impurities.[8]
Experimental Protocol: HILIC-UV
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following conditions are a robust starting point and may require optimization.
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Column (e.g., Silica, Amide), 4.6 x 150 mm, 3.5 µm | Provides optimal retention and separation for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 (adjusted with Acetic Acid) | Buffered aqueous phase to maintain consistent ionization state. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for HILIC mode. |
| Gradient Elution | 0-1 min, 95% B; 1-10 min, 95% to 70% B; 10-12 min, 70% B; 12.1-15 min, 95% B | A gradient ensures elution of a wider range of polar impurities.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 230 nm | The triazine ring provides strong UV absorbance in this region. |
| Injection Volume | 5 µL |
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A DAD detector is advantageous for checking peak purity and identifying potential co-eluting impurities by comparing UV spectra across a single peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of the main peak and for the structural elucidation of unknown impurities.[9]
Expertise & Causality: Coupling the established HILIC method to a mass spectrometer with an Electrospray Ionization (ESI) source is ideal. ESI is a soft ionization technique suitable for polar, non-volatile molecules. The triazine compound contains multiple basic nitrogen atoms, making it highly amenable to protonation and detection in positive ion mode ([M+H]⁺).
Protocol: HILIC-ESI-MS
-
LC System: Utilize the same HILIC conditions as described in Section 3.1.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) is preferred for accurate mass measurements.
-
Ionization Source: ESI, Positive Ion Mode.
-
Expected Mass: The protonated molecule [M+H]⁺ for C₅H₆N₆ is expected at m/z 151.0727. HRMS allows for confirmation of the elemental composition.
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the target compound.
-
Obtain mass data for all impurity peaks. The accurate mass can be used to predict the elemental formula of each impurity, providing critical clues to its identity.
-
Figure 2: Detailed workflow for a typical HPLC-UV/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for unambiguous structure confirmation and can be adapted for quantitative purity assessment (qNMR).[7]
Expertise & Causality: ¹H NMR provides information on the number and environment of protons, confirming the presence of the aminotriazine and acetonitrile moieties. DMSO-d₆ is the solvent of choice as it can dissolve the polar compound and allows for the observation of exchangeable N-H protons. For quantitative analysis (qNMR), a certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid) is used. The principle of qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei.[7]
Protocol: ¹H NMR
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Signals (Qualitative):
-
A singlet for the methylene (-CH₂-) protons.
-
Broad signals for the amino (-NH₂) protons. The presence of two distinct signals may indicate different environments or restricted rotation.
-
-
Data Interpretation: The chemical shifts and integration values should be consistent with the proposed structure. The absence of significant unassigned signals is a strong indicator of high purity.
Elemental Analysis (EA)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This bulk analysis technique is excellent for detecting significant levels of inorganic impurities or compounds with a different elemental composition.
Protocol: CHN Analysis
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Data Analysis: Compare the experimental percentages of C, H, and N with the theoretical values.
| Element | Theoretical % |
| Carbon (C) | 39.99% |
| Hydrogen (H) | 4.03% |
| Nitrogen (N) | 55.97% |
Trustworthiness: A result within ±0.4% of the theoretical values is generally considered acceptable and provides strong corroborating evidence of both identity and high purity.[2]
Conclusion
The purity assessment of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile requires a meticulous and multi-faceted approach. Relying on a single method is insufficient. The combination of a primary chromatographic assay (HILIC-UV), confirmatory mass spectrometry (LC-MS), definitive structural analysis (NMR), and bulk compositional verification (EA) creates a self-validating system. This orthogonal strategy provides the highest degree of confidence in the purity of the material, ensuring the reliability and reproducibility of subsequent research and development activities.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25841, 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile. PubChem. [Link]
-
MicroSolv Technology Corporation. (n.d.). Application Notes - HPLC. Microsolv. [Link]
-
Mateo, M. C., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New J. Chem., 28, 927-934. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. ijpras.com. [Link]
-
Ohkanda, J., et al. (2013). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazines as novel Hsp90 inhibitors. Bioorganic & Medicinal Chemistry, 21(22), 7071-7089. [Link]
-
Singh, B. (1993). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISOCYANATES. Heterocycles, 36(8), 1795. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22329384, 2-Amino-2-(1,3-thiazol-5-yl)acetonitrile. PubChem. [Link]
-
Methodical letter: STRUCTURE AND PURITY IDENTIFICATION OF NEWLY SYNTHESIZED 1,3,5-TRIAZINE DERIVATIVE CONTAINING METHIONINE. (n.d.). Fpharm.uniba.sk. [Link]
-
Mceple. (n.d.). 2-[4-amino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]acetonitrile. Mceple.com. [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
Lotusfeet Pharma. (n.d.). 2-Amino-2-(pyridin-3-yl)acetonitrile 131988-63-1. Lotusfeetpharma.com. [Link]
-
Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). A review on analysis of amino acids by high performance liquid chromatography. globalresearchonline.net. [Link]
-
Chen, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 13(24), 3915. [Link]
-
Al-Masoudi, W. A., & Al-Sultani, K. H. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 36. [Link]
Sources
- 1. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile | C5H6N6 | CID 25841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpras.com [ijpras.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization | MDPI [mdpi.com]
Green Synthesis of 2,4-Diamino-1,3,5-triazine Derivatives: Application Notes and Protocols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Introduction
The 1,3,5-triazine scaffold, particularly its 2,4-diamino-substituted derivatives (often called guanamines), represents a cornerstone in medicinal chemistry and materials science. These compounds are recognized for a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, making them privileged structures in drug discovery.[1][2][3] However, traditional synthetic routes to these valuable molecules often rely on methods that are antithetical to modern principles of green chemistry. Classical approaches can involve long reaction times (often exceeding 24 hours), high temperatures, and the use of hazardous, flammable, and toxic solvents like cellosolves.[4][5][6]
This guide provides a comprehensive overview of robust, field-proven green synthetic methodologies for accessing 2,4-diamino-1,3,5-triazine derivatives. We move beyond mere procedural lists to explain the causality behind experimental choices, focusing on techniques that enhance efficiency, reduce waste, and improve the overall environmental footprint of the synthesis. The protocols detailed herein leverage alternative energy sources like microwave irradiation and ultrasound, and explore the use of environmentally benign solvent systems. These methods are not only ecologically responsible but also offer significant practical advantages, including drastically reduced reaction times, higher yields, and simplified work-up procedures.[7][8]
Core Green Synthetic Strategies & Protocols
The following sections detail the primary green methodologies for the synthesis of 2,4-diamino-1,3,5-triazine derivatives. Each section includes the underlying scientific principles, comparative data, and a detailed, step-by-step protocol.
Strategy 1: Microwave-Assisted Synthesis
Expertise & Rationale: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, direct, and uniform heating of the reaction mixture, as opposed to the slower conductive heating of conventional methods, dramatically accelerates reaction rates. For the synthesis of guanamines, this translates to a reduction in reaction time from many hours to mere minutes.[4][7] The most common and atom-economical approach involves the base-catalyzed condensation of dicyandiamide with a variety of nitriles.[9]
The workflow for a typical microwave-assisted synthesis is streamlined for efficiency and high throughput.
Caption: General workflow for microwave-assisted guanamine synthesis.
Protocol 1: Microwave-Assisted Synthesis in a Minimal Volume of DMSO
This protocol is adapted from the highly efficient synthesis of 2,4-diamino-6-substituted-1,3,5-triazines.[4] The use of a small amount of a high-boiling, polar solvent like Dimethyl Sulfoxide (DMSO) ensures efficient absorption of microwave energy and homogenization of the reaction mixture.[4]
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable Pyrex microwave reactor vessel, combine potassium hydroxide (3 mmol, 0.168 g), dicyandiamide (18 mmol, 1.51 g), the desired nitrile (10 mmol), and DMSO (1-3 mL).
-
Microwave Irradiation: Seal the vessel and place it in a focused microwave reactor. Irradiate the mixture according to the parameters optimized for the specific nitrile substrate (see Table 1). Power and time are the critical variables.
-
Cooling & Work-up: After irradiation is complete, allow the vessel to cool to room temperature.
-
Product Isolation: Suspend the crude reaction mixture in a sufficient quantity of boiling water (e.g., 50-100 mL) to dissolve any remaining starting materials and inorganic salts.
-
Filtration and Purification: Filter the hot suspension to collect the precipitated product. Wash the solid with water and then an appropriate organic solvent (e.g., ethanol or acetone) to remove any non-polar impurities. The resulting 2,4-diamino-1,3,5-triazine derivative is often pure enough for most applications without further purification.
Data Presentation: Comparison of Microwave vs. Conventional Synthesis
| Derivative (R-Group) | Method | Solvent | Time | Yield (%) | Reference |
| Phenyl | Microwave | DMSO | 10 min | 96 | [9] |
| Phenyl | Conventional | 1-Pentanol | 24 h | Good | [4] |
| 4-Chlorophenyl | Microwave | DMSO | 10 min | 82 | [9] |
| 4-Nitrophenyl | Microwave | DMSO | 15 min | 74 | [9] |
| 4-Pyridyl | Microwave | DMSO | 15 min | 71 | [4][9] |
| Phthalonitrile (bis-triazine) | Microwave | DMSO | 10 min | 88 | [4] |
Table 1: This table clearly demonstrates the significant reduction in reaction time achieved with microwave irradiation compared to traditional heating methods, while maintaining excellent yields.
Protocol 2: Solvent- and Catalyst-Free Microwave-Assisted Synthesis
For an even greener approach, the reaction can be performed under neat (solvent-free) conditions.[8] This method maximizes atom economy and eliminates solvent waste entirely. The reaction proceeds via a three-component condensation of an aldehyde, 2-aminopyridine, and cyanamide, where the amine reactant also serves as a basic catalyst.[8]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe vial, combine the aromatic aldehyde (1 mmol), 2-aminopyridine (1 mmol), and cyanamide (2 mmol).
-
Microwave Irradiation: Seal the vial and heat the neat mixture in a microwave reactor at 120 °C for 15 minutes.
-
Cooling & Purification: After the reaction, cool the vial. The solidified product can typically be purified by recrystallization from a suitable solvent like ethanol to yield the pure pyridinyl-1,3,5-triazine-2,4-diamine hybrid.
Strategy 2: Ultrasound-Assisted (Sonochemical) Synthesis
Expertise & Rationale: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, creating a unique environment that can dramatically accelerate chemical reactions.[1] This method is highly energy-efficient and particularly effective for reactions in aqueous media, aligning perfectly with green chemistry principles.[10][11] It has been successfully applied to synthesize various triazine derivatives, significantly shortening reaction times compared to conventional reflux methods.[10][12]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2684366A - Preparation of guanamines - Google Patents [patents.google.com]
- 7. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
Application Note: Crystallization Techniques for 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile
Executive Summary & Chemical Context
2-(Diamino-1,3,5-triazin-2-yl)acetonitrile (also known as cyanoacetoguanamine) is a highly functionalized N-heterocyclic building block. Triazine scaffolds hold a propitious place in pharmaceutical chemistry due to their diverse biological behaviors, including roles as precursors for anti-cancer, anti-parasitic, and anti-inflammatory agents[1].
From a particle engineering perspective, the crystallization of this compound presents unique challenges. The molecule features a rigid, electron-deficient 1,3,5-triazine core, two primary amine groups (strong hydrogen-bond donors), and a flexible cyanomethyl group (hydrogen-bond acceptor). This structural motif drives the formation of robust supramolecular synthons—typically hydrogen-bonded ribbons or rosettes—resulting in high lattice energy. Consequently, the compound exhibits poor solubility in standard non-polar solvents and requires highly polar aprotic solvents (e.g., DMSO, DMF) to disrupt its solid-state hydrogen-bonding network.
This application note provides a comprehensive, self-validating guide to the crystallization of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile, detailing thermodynamic cooling, kinetic antisolvent, and reactive crystallization workflows.
Physicochemical Profiling & Solubility Thermodynamics
The selection of a crystallization solvent system cannot be arbitrary; it must be grounded in the thermodynamic causality of solute-solvent interactions. Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) act as exceptional primary solvents because their strong dipole moments competitively disrupt the intermolecular N-H···N hydrogen bonds of the diamino-triazine lattice. Conversely, water and cold ethanol act as effective antisolvents by forcing the hydrophobic pi-pi stacking of the triazine rings to reconstitute the crystal lattice.
Table 1: Solubility Profile & Solvent Causality
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Mechanistic Role & Causality |
| DMSO | 7.2 | > 150.0 | > 300.0 | Primary Solvent: Strong H-bond acceptor; disrupts the diamino lattice network. |
| Ethanol | 5.2 | 2.5 | 35.0 | Co-solvent: Moderate H-bonding; ideal for temperature-gradient (cooling) crystallization. |
| Water | 10.2 | < 1.0 | 12.5 | Antisolvent: Forces hydrophobic aggregation of the triazine core; rapid supersaturation. |
| Ethyl Acetate | 4.4 | < 0.5 | 2.0 | Washing Agent: Poor solvent; used to displace mother liquor without dissolving the API. |
Experimental Protocols & Methodologies
To ensure a self-validating system, these protocols integrate In-Process Control (IPC) technologies such as Focused Beam Reflectance Measurement (FBRM) for real-time chord length distribution (particle size) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to monitor liquid-phase supersaturation via the distinct nitrile stretch (~2250 cm⁻¹).
Protocol A: Cooling Crystallization (Thermodynamic Control)
Objective: Isolate high-purity, thermodynamically stable polymorphs with large, easily filterable crystals. Causality: Utilizing an 80:20 Ethanol/Water mixture provides a steep solubility curve. A controlled, non-linear cooling profile maintains a constant supersaturation level, preventing secondary nucleation (crash-out) and promoting uniform crystal growth on seed surfaces.
Step-by-Step Methodology:
-
Dissolution: Charge a jacketed crystallizer with 50 g of crude 2-(diamino-1,3,5-triazin-2-yl)acetonitrile and 1000 mL of 80:20 Ethanol/Water.
-
Thermal Erasure: Heat the suspension to 75°C under constant agitation (300 RPM). Hold for 30 minutes after the FBRM registers a "Clear Point" (total dissolution) to ensure the complete destruction of the thermal history and ghost nuclei.
-
Cooling & Seeding: Cool the solution linearly to 65°C. Once the ATR-FTIR confirms the system is within the Metastable Zone Width (MSZW), inoculate with 0.5 g (1.0 wt%) of pre-milled crystalline seeds. Hold for 1 hour to allow the seed bed to ripen.
-
Cubic Cooling: Apply a cubic cooling profile from 65°C down to 5°C over 6 hours. Rationale: As crystals grow, their surface area increases exponentially. A cubic cooling curve slowly decreases the temperature initially, then accelerates, perfectly matching the supersaturation generation rate with the crystal growth rate.
-
Isolation: Filter the resulting slurry, wash the filter cake with 2 bed-volumes of cold Ethyl Acetate to displace the mother liquor, and dry under vacuum at 40°C for 12 hours.
Protocol B: Antisolvent Crystallization (Kinetic Control)
Objective: Generate fine particles (<20 µm) to enhance the dissolution rate for downstream formulation without subjecting the API to mechanical stress (milling). Causality: Reverse addition (pumping the API-rich solvent into the antisolvent) rapidly shifts the system beyond the metastable limit. The high mixing intensity ensures that the micromixing time is shorter than the induction time for nucleation, resulting in a massive burst of primary nucleation and uniformly small particles.
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 20 g of the compound in 100 mL of DMSO at 25°C. Filter through a 0.22 µm PTFE membrane to remove foreign particulates.
-
Antisolvent Preparation: Charge a high-shear reactor with 1000 mL of purified Water, chilled to 5°C, and set agitation to 800 RPM.
-
Reverse Addition: Pump the DMSO solution into the vortex of the water over exactly 5 minutes. Rationale: Rapid addition into a high-shear zone forces instantaneous desolvation of the triazine core.
-
Aging & Isolation: Age the fine suspension for 30 minutes to allow Ostwald ripening to consume fines. Isolate via centrifugation (3000 x g for 15 mins) and wash extensively with water to remove residual DMSO.
Caption: Antisolvent crystallization mechanism highlighting kinetic control for fine particle generation.
Protocol C: Reactive Crystallization (In-Situ Synthesis)
Objective: Synthesize and isolate the compound in a single continuous unit operation. Causality: The synthesis of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile typically utilizes dicyandiamide and malononitrile as primary precursors[2]. The formation of guanamines via the reaction of dicyandiamide with nitriles is highly exothermic and is often catalyzed by strongly basic compounds[3]. By conducting this reaction in a solvent where the precursors are soluble but the product is not (e.g., Ethanol), the reaction drives its own supersaturation.
Step-by-Step Methodology:
-
Reaction Setup: Suspend stoichiometric amounts of dicyandiamide and malononitrile in Ethanol.
-
Catalysis: Add a catalytic amount of Potassium Hydroxide (KOH).
-
Reflux & Nucleation: Heat the mixture to reflux (80°C). As the condensation reaction proceeds, the concentration of the newly formed 2-(diamino-1,3,5-triazin-2-yl)acetonitrile increases. Once it breaches the solubility limit, spontaneous primary nucleation occurs (visible as a sudden clouding of the previously clear reaction mixture).
-
Yield Optimization: Once the reaction is complete (monitored by HPLC), cool the slurry to 10°C to depress the solubility curve and maximize the isolated yield.
Caption: Workflow for the reactive crystallization of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile.
Summary of Critical Process Parameters (CPPs)
To ensure batch-to-batch reproducibility, the following parameters must be strictly controlled and monitored.
Table 2: Critical Process Parameters (CPPs) for Cooling Crystallization
| Parameter | Target Value | IPC Tool | Causality / Rationale |
| Dissolution Temp | 75°C | FBRM (Clear Point) | Ensures complete destruction of thermal history to prevent erratic secondary nucleation. |
| Seeding Temp | 65°C | ATR-FTIR | Inoculation within the MSZW prevents immediate crash-out and oiling out. |
| Seed Load | 1.0 wt% | Gravimetric | Provides sufficient initial surface area to consume supersaturation via controlled growth. |
| Cooling Rate | Cubic (6 hrs) | FBRM (Chord Length) | Maintains constant supersaturation as crystal surface area grows exponentially. |
References
-
Synthesis of P7 from anilines, dicyandiamide and acetone (Recent Advances on the s-Triazine Scaffold) . ResearchGate. URL:[Link]
- US2735850A - Preparation of guanamines. Google Patents.
Sources
Troubleshooting & Optimization
Process Optimization and Troubleshooting Guide: Synthesis of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals experiencing sub-optimal yields or purity issues during the preparation of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile.
Mechanistic Causality & Reaction Dynamics
To effectively troubleshoot this reaction, one must understand the causality behind the cyclocondensation cascade. The synthesis relies on the reaction between biguanide and ethyl cyanoacetate, driven by a dual-elimination process (loss of ethanol and water) to form the triazine core.
The Mechanistic Pathway:
-
Free-Base Liberation: Biguanide is typically sourced as a stable hydrochloride salt. It must be quantitatively deprotonated by a strong base (e.g., sodium ethoxide) to render its terminal amines nucleophilic.
-
Acylation: One terminal amine of the biguanide attacks the ester carbonyl of ethyl cyanoacetate, eliminating ethanol.
-
Cyclization: The opposite terminal amine attacks the newly formed amide carbonyl, eliminating water to close the aromatic 1,3,5-triazine ring.
Crucial Insight: The cyano group (-CN) of ethyl cyanoacetate does not participate in the ring formation; it remains intact as the active methylene substituent. This is a well-established 1[1].
Diagnostic FAQ & Troubleshooting
Q1: My overall yield is consistently below 30%, and LC-MS shows high levels of unreacted biguanide. How do I drive the reaction to completion? A: This is the most common failure point, caused by incomplete liberation of the biguanide free base or competitive saponification of the ester. If your sodium ethoxide is degraded by atmospheric moisture, it forms sodium hydroxide. Hydroxide rapidly hydrolyzes ethyl cyanoacetate into cyanoacetic acid (a carboxylate anion), which is completely inert to biguanide attack. Corrective Action: Always prepare sodium ethoxide freshly in situ by dissolving sodium metal in strictly anhydrous ethanol. Ensure a precise 1:1 molar ratio of Na to biguanide HCl.
Q2: The reaction mixture turns dark brown rapidly, and the isolated product lacks the characteristic active methylene (-CH2-) signal in 1H-NMR (~3.8-4.0 ppm). What happened? A: You are observing base-catalyzed degradation. The methylene protons flanked by the cyano and ester groups (in the starting material) or the cyano and triazine groups (in the product) are highly acidic. At elevated temperatures or in the presence of excess base, these carbanions undergo unwanted Knoevenagel-type self-condensation or dimerization, leading to complex, highly colored polymeric mixtures. Corrective Action: Strictly control the temperature. Add ethyl cyanoacetate dropwise at 20–25 °C. Do not use reflux conditions unless the specific derivative demands it, as noted in 2[2].
Q3: How should I isolate the product? Standard aqueous extraction results in near-total yield loss. A: 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile is highly polar due to its multiple hydrogen-bond donors/acceptors, making it highly water-soluble. Aqueous workups will wash your product into the aqueous waste stream. Corrective Action: Rely on direct precipitation. The product has low solubility in cold ethanol/methanol. Allow the reaction to precipitate the product along with NaCl, filter it, and remove the NaCl by a brief wash with cold water or by recrystallization from methanol.
Quantitative Optimization Data
The following table summarizes the impact of reaction parameters on the final yield and purity profile.
| Parameter | Condition A (Sub-optimal) | Condition B (Sub-optimal) | Condition C (Optimized) |
| Base | NaOH (Aqueous) | NaOEt (Commercial, aged) | NaOEt (Freshly prepared) |
| Solvent | Ethanol / Water | Ethanol (95%) | Anhydrous Ethanol (99.9%) |
| Temperature | Reflux (78 °C) | 60 °C | 20–25 °C (Room Temp) |
| Addition Rate | All at once | Fast | Dropwise over 1 hour |
| Yield | < 10% | 35% | 75–85% |
| Primary Impurity | Cyanoacetic acid | Polymeric dimers | Trace NaCl |
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system to ensure high-fidelity replication.
Step 1: Preparation of the Base
-
Under an inert atmosphere (N2/Ar), add anhydrous ethanol (36 mL) to an oven-dried flask.
-
Slowly add sodium metal (0.584 g, 25.4 mmol) in small pieces. Stir until completely dissolved. Validation Check: The solution must remain clear and colorless. Evolution of H2 gas confirms active ethoxide generation.
Step 2: Liberation of Biguanide
-
Add biguanide hydrochloride (25.4 mmol) to the freshly prepared sodium ethoxide solution.
-
Stir the suspension at room temperature for 2 hours. Validation Check: A fine white precipitate of NaCl will form, indicating the successful displacement of the hydrochloride salt and liberation of the biguanide free base.
Step 3: Cyclocondensation
-
Cool the reaction vessel slightly to maintain an internal temperature of 20–22 °C.
-
Add ethyl cyanoacetate (25.4 mmol, 2.03 mL) dropwise over 1 hour using an addition funnel.
-
Stir the mixture for an additional 2 hours at room temperature. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active ethyl cyanoacetate spot confirms reaction progression. The reaction mixture should remain pale; rapid darkening indicates thermal degradation.
Step 4: Isolation and Purification
-
Filter the resulting precipitate directly from the reaction mixture.
-
Wash the filter cake with cold anhydrous ethanol (2 x 10 mL) to remove unreacted starting materials.
-
To remove the co-precipitated NaCl, suspend the solid in a minimum amount of cold distilled water (5 °C), filter immediately, and dry under a vacuum. Alternatively, recrystallize from hot methanol. Validation Check: 1H-NMR (DMSO-d6) should show a distinct singlet at ~3.88 ppm integrating to 2H (-CH2-CN), confirming the integrity of the active methylene group.
Mechanistic Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields in 2-(diamino-1,3,5-triazin-2-yl)acetonitrile synthesis.
References
1.[1] Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties, MDPI Molecules, 2.[2] Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX, Scientific Reports,
Sources
Technical Support Center: Optimization of Reaction Conditions for Triazine Derivative Synthesis
Welcome to the Technical Support Center for Triazine Synthesis. Designed for researchers, chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yield, reproducible synthesis of 1,3,5-triazine derivatives.
Section 1: Core Principles of Cyanuric Chloride Substitution (FAQ)
Q1: Why is strict temperature control mandatory during the step-wise substitution of cyanuric chloride? A1: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly electrophilic scaffold. The stepwise displacement of its three chlorine atoms by nucleophiles (amines, alcohols, thiols) is governed by the progressive loss of electrophilicity. Each time a chlorine atom is substituted, the incoming nucleophile donates electron density into the triazine ring. This significantly deactivates the remaining carbon-chlorine bonds, raising the activation energy required for subsequent substitutions[1].
-
1st Substitution: Highly exothermic. Must be conducted at low temperatures (0°C to -20°C) to prevent over-substitution and control the reaction kinetics[1][2].
-
2nd Substitution: Requires room temperature (20°C–25°C) as the ring is now moderately deactivated[1].
-
3rd Substitution: Demands harsh conditions (70°C–100°C reflux or microwave irradiation) due to the strong electron-donating effect of the first two nucleophiles, which severely hinders the final nucleophilic aromatic substitution (SNAr)[1][3].
Workflow and temperature control for stepwise nucleophilic substitution of cyanuric chloride.
Q2: I am observing significant hydrolysis of cyanuric chloride. How can I prevent the formation of cyanuric acid byproducts? A2: Hydrolysis occurs when water acts as a nucleophile, replacing the chlorine atoms to form inactive hydroxytriazines.
-
Causality: The release of HCl during amine substitution lowers the pH, which can catalyze side reactions. Conversely, using an excess of strong aqueous base as an acid scavenger directly promotes hydrolysis[4].
-
Solution: Maintain strictly anhydrous conditions for the first substitution using solvents like THF, dimethoxymethane, or toluene[2]. If aqueous biphasic systems are necessary, strictly buffer the pH between 6.0 and 8.0 using mild bases, or preferably use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without introducing water[4][5].
Section 2: Troubleshooting Guide for Low Yields & Steric Hindrance
Issue: The third nucleophilic substitution stalls, resulting in incomplete reactions and low yields (<40%), especially when utilizing bulky amines. Root Cause: Steric hindrance from ortho-substituted or bulky nucleophiles, combined with the inherently low electrophilicity of the di-substituted triazine intermediate, creates a high activation energy barrier that conventional reflux heating cannot efficiently overcome[3]. Resolution: Transition from conventional thermal heating to Microwave-Assisted Synthesis (MAS) or Sonochemistry.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation (e.g., 150°C for 2.5 minutes) in the presence of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) accelerates the reaction by superheating the polar solvent (DMF) and enhancing reagent collision rates[1][3].
-
Sonochemical Activation: Ultrasonic irradiation generates acoustic cavitation. The implosion of microbubbles creates localized hot spots (extreme temperature and pressure) that drive the SNAr reaction forward in a fraction of the time (e.g., 5–35 minutes) even in aqueous media[1].
Troubleshooting logic tree for resolving low yields and byproduct formation in triazine synthesis.
Section 3: Optimized Experimental Protocols
To ensure a self-validating system, follow these validated methodologies. It is critical to monitor all steps via Thin Layer Chromatography (TLC) to confirm the complete consumption of starting materials before altering the temperature or adding the next reagent.
Protocol A: Conventional Stepwise Synthesis of Trisubstituted 1,3,5-Triazines
-
Preparation: Dissolve 1.0 equivalent of cyanuric chloride in anhydrous THF (or dimethoxymethane) and cool to 0°C (or -60°C for highly reactive nucleophiles) under an inert argon atmosphere[2][3].
-
First Substitution: Add 1.0 equivalent of the first nucleophile dropwise, followed by 1.1 equivalents of DIPEA. Stir for 1-2 hours at 0°C. Validation: Confirm mono-substitution via TLC before proceeding[2][5].
-
Second Substitution: Add 1.0 equivalent of the second nucleophile and 1.1 equivalents of DIPEA. Allow the reaction mixture to warm to room temperature (25°C) and stir for 2-4 hours[2][5]. Validation: Confirm di-substitution via TLC.
-
Third Substitution: Add an excess (1.5 - 3.0 equivalents) of the final nucleophile. Heat the reaction to reflux (70°C-100°C) for 6-12 hours[1].
-
Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography[2].
Protocol B: Microwave-Assisted Green Synthesis (For Challenging 3rd Substitutions)
-
Setup: In a microwave-safe vial, combine the isolated di-substituted triazine intermediate (1.0 eq) and the third bulky nucleophile (1.2 eq)[1].
-
Catalyst & Solvent: Add Na2CO3 (1.5 eq) as a base, TBAB (10 mol%) as a phase-transfer catalyst, and DMF as the solvent[1][3].
-
Irradiation: Seal the vial and irradiate in a microwave reactor at 150°C for 2.5 minutes[3].
-
Isolation: Cool to room temperature, pour into crushed ice to precipitate the product, filter, and recrystallize from ethanol to yield the pure trisubstituted triazine[1].
Section 4: Quantitative Data & Optimization Metrics
The following table summarizes the kinetic and yield improvements when transitioning from conventional thermal methods to optimized green technologies for the synthesis of sterically hindered triazine derivatives[1][3].
| Synthesis Method | Catalyst / Base | Solvent | Temperature | Reaction Time | Average Yield |
| Conventional Reflux | DIPEA / K2CO3 | THF / Toluene | 70°C - 100°C | 5 - 12 hours | 45% - 69% |
| Microwave-Assisted | TBAB / Na2CO3 | DMF | 140°C - 150°C | 2.5 - 5 minutes | 71% - 88% |
| Ultrasound (Sonochemical) | TBAB / Na2CO3 | Aqueous Media | Room Temp (25°C) | 5 - 35 minutes | 75% - 96% |
References
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.[Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega.[Link]
-
Privileged Scaffold Decoration for the Identification of the First Trisubstituted Triazine with Anti-SARS-CoV-2 Activity. MDPI.[Link]
- Process for preparation of a substituted triazine (US4166909A).
Sources
Technical Support Center: Triazine Knoevenagel Condensation Troubleshooting
Welcome to the Advanced Synthesis Support Center. Triazine derivatives are foundational to the development of highly conjugated organic fluorophores (D-π-A systems), covalent organic frameworks (COFs), and targeted pharmaceutical intermediates[1]. The Knoevenagel condensation is the premier synthetic route for functionalizing these rings with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
However, the highly electron-deficient nature of the 1,3,5-triazine core introduces unique vulnerabilities. If reaction parameters are not strictly controlled, researchers frequently encounter yield-destroying side reactions, including ring hydrolysis, competitive self-condensation, and Michael addition over-reactions[2]. This guide provides field-proven diagnostic tools, mechanistic insights, and self-validating protocols to eliminate side product formation.
Diagnostic Workflow for Side Product Formation
Before adjusting your protocol, use the following logical framework to identify which competitive pathway is consuming your substrates.
Diagnostic logic tree for resolving side products in triazine Knoevenagel reactions.
Section 1: Mechanistic FAQs & Causality
Q1: Why is my triazine ring degrading into a complex mixture during the reaction?
A1: Triazine rings—particularly those synthesized from cyanuric chloride—are highly susceptible to nucleophilic aromatic substitution (
Q2: I am observing unreacted triazine, but the active methylene is completely consumed. What is happening? A2: This indicates premature self-condensation. Malononitrile and similar active methylenes are highly reactive. If the triazine substrate is in a salt form (e.g., pyrazolium-triazine intermediates), its reduced electrophilicity allows the active methylene to preferentially self-condense or react with trace aliphatic aldehydes[2]. Causality-Driven Solution: Ensure the triazine substrate is fully neutralized before adding the active methylene. Employing a phase transfer catalyst (PTC) like 18-Crown-6 with a solid base can selectively accelerate the cross-condensation pathway over self-condensation.
Q3: My mass spectrometry data shows a product with a mass significantly higher than the target styryl triazine. Is this polymerization?
A3: You are likely observing a Michael addition side product. The initial Knoevenagel condensation yields an
Section 2: Catalyst Optimization & Quantitative Data
To synthesize the optimal conditions, we must compare the efficacy of different catalytic systems in suppressing side reactions. Transitioning from homogeneous strong bases to heterogeneous nanocatalysts is the most effective strategy for preserving the triazine core.
Table 1: Catalyst and Solvent Optimization for Triazine Knoevenagel Condensation
| Catalyst System | Solvent | Temp (°C) | Time | Target Yield (%) | Primary Side Product Observed |
| NaOH (10 mol%) | Ethanol/H2O | 80 | 4 h | < 20% | Triazine Ring Hydrolysis |
| Piperidine (20 mol%) | Toluene | 110 | 12 h | 65% | Michael Bis-adduct |
| NH2-g-C3N4 (Heterogeneous) | Ethanol | 25 | 1 h | 92% | None (Trace Aldol) |
| RuIII@bipy-CTF | Water/O2 | 70 | 1 h | > 90% | None |
| Proline-Cu on Fe3O4 | Water | 25 | 30 min | 95% | None |
Data synthesized from established heterogeneous and green catalytic protocols[4][5][6].
Section 3: Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol utilizes a heterogeneous, mild base system in a green solvent. This methodology is designed as a self-validating system : the physical constraints of the protocol (room temperature, dropwise addition, non-nucleophilic base) mathematically eliminate the activation energy required for hydrolysis and Michael addition[4][6].
Objective: Synthesize a D-π-A triazine styryl derivative without ring degradation or over-reaction.
Step 1: Preparation of the Catalytic Suspension
-
In a 25 mL round-bottom flask, add 20 mg of a solid base catalyst (e.g., NH2-g-C3N4 or magnetic Proline-Cu/Fe3O4).
-
Add 3.0 mL of absolute ethanol (or distilled water, depending on substrate solubility). Stir at 400 rpm for 5 minutes to ensure uniform dispersion. Causality Check: Using absolute ethanol prevents the introduction of highly nucleophilic water species that could attack the triazine ring at elevated temperatures[4].
Step 2: Substrate Addition (The Self-Validating Step)
-
Add 1.0 mmol of the triazine aldehyde (e.g., 4,4'-((6-(4-(diethylamino)phenyl)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde)[1].
-
Dissolve 1.0 mmol of the active methylene (e.g., malononitrile) in 1.0 mL of absolute ethanol.
-
Critical Step: Add the malononitrile solution dropwise over 10 minutes using a syringe pump at 25 °C. Causality Check: Dropwise addition maintains a low steady-state concentration of the carbanion. This eliminates the probability of excess carbanion attacking the newly formed
-unsaturated product, thereby preventing Michael addition[2].
Step 3: Reaction Monitoring
-
Maintain stirring at 25 °C (room temperature). Do not heat. Causality Check: Room temperature kinetics are sufficient for highly electrophilic triazine aldehydes when using optimized solid bases. Heating only increases the thermodynamic drive for side reactions.
-
Monitor via TLC (Ethyl Acetate:Hexane 1:3). The reaction is typically complete within 30–60 minutes.
Step 4: Workup and Catalyst Recovery
-
If using a magnetic catalyst (Proline-Cu/Fe3O4), apply an external magnet to the flask wall for 2 minutes and decant the liquid[6]. If using g-C3N4, centrifuge at 5000 rpm for 5 minutes.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to yield the pure fluorescent triazine styryl derivative.
Mechanistic Pathway Analysis
The diagram below illustrates the delicate balance between the target Knoevenagel condensation and the competitive pathways mitigated by the protocol above.
Mechanistic pathways showing the target Knoevenagel condensation versus competitive side reactions.
References
-
[6] Proline-Cu Complex Based 1,3,5-Triazine Coated on Fe3O4 Magnetic Nanoparticles: A Nanocatalyst for the Knoevenagel Condensation of Aldehyde with Malononitrile. ACS Publications. 6
-
Highly active gC3N4 as a solid base catalyst for knoevenagel condensation reaction under phase transfer conditions. RSC Publishing.
-
[1] Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC / NIH.1
-
[5] A Ru-Complex Tethered to a N-Rich Covalent Triazine Framework for Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions. PMC / NIH. 5
-
[3] Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry. 3
-
[2] SYNTHESIS OF Fe METAL COMPLEX BASED ON A TRIAZAPENTADIENE-TYPE LIGAND DERIVED FROM A PYRAZOLE SUBSTRUCTURE. Advances in Chemistry and Chemical Engineering. 2
-
[4] Amine Functionalized Graphitic Carbon Nitride as Sustainable, Metal-Free Catalyst for Knoevenagel Condensation. ChemRxiv. 4
Sources
- 1. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acce.beu.edu.az [acce.beu.edu.az]
- 3. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Ru-Complex Tethered to a N-Rich Covalent Triazine Framework for Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, application scientists, and drug development professionals working with highly polar, nitrogen-rich heterocyclic compounds.
2-(Diamino-1,3,5-triazin-2-yl)acetonitrile derivatives present unique isolation challenges. The combination of a highly basic triazine core, multiple hydrogen-bond-donating amino groups, and an electron-withdrawing acetonitrile moiety results in compounds with exceptionally high crystal lattice energies and low solubility in standard organic solvents. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome these bottlenecks.
Part 1: Physicochemical Profiling & Causality
Before selecting a purification strategy, it is critical to understand the intrinsic physicochemical properties of diamino-1,3,5-triazines [1]. The table below summarizes the core properties that dictate their behavior during isolation.
Table 1: Physicochemical Properties & Purification Implications
| Property | Typical Value / Characteristic | Impact on Purification Strategy |
| pKa (Conjugate Acid) | ~3.7 to 4.5 | Allows for acid-base precipitation. The triazine core can be protonated using strong acids (e.g., HCl, TFA), increasing aqueous solubility. |
| Aqueous Solubility | Poor at 20°C (< 0.1 g/100 mL) | Excellent candidate for recrystallization from hot water or water/DMF mixtures. |
| Organic Solubility | Insoluble in Hexane/EtOAc; Slightly soluble in MeOH/DMSO | Normal-phase silica chromatography is generally ineffective due to irreversible binding and streaking. |
| Hydrogen Bonding | High (Multiple Donors/Acceptors) | Causes high melting points and co-crystallization with polar impurities (e.g., unreacted dicyandiamide). |
Part 2: Purification Workflow Decision Tree
To minimize sample loss and optimize purity, follow the decision matrix below. This workflow is based on the solubility profile and the scale of your crude mixture.
Figure 1: Decision tree for isolating diamino-triazine derivatives based on scale and impurity profile.
Part 3: Troubleshooting Guides & FAQs
Section A: Chromatographic Isolation Issues
Q: My compound is irreversibly binding to the silica gel column, or I am experiencing severe streaking. How do I fix this?
The Causality: Diamino-triazines possess multiple nitrogen atoms capable of strong hydrogen bonding with the free silanol groups (-SiOH) on standard normal-phase silica. This results in extreme retention times and broad, streaking peaks that ruin resolution.
The Solution: Abandon standard normal-phase chromatography. Instead, utilize Reverse-Phase (C18) Flash Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) .
Validated Protocol: Reverse-Phase C18 Purification
-
Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or DMF. Do not use methanol if the compound is poorly soluble, as it will crash out on the column head.
-
Column Equilibration: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) . Note: The TFA is critical; it protonates the triazine (pKa ~3.7-4.5) [2], preventing secondary interactions with end-capped silanols and sharpening the peak.
-
Gradient Elution: Run a shallow gradient from 5% to 40% Acetonitrile over 20 column volumes (CV). Diamino-triazines will typically elute early in the gradient due to their high polarity.
-
Recovery: Lyophilize the collected fractions. The product will be recovered as a TFA salt. To obtain the free base, neutralize with aqueous NaHCO3 and filter the resulting precipitate.
Section B: Recrystallization & Precipitation Challenges
Q: I am trying to scale up my synthesis (50g+), and chromatography is not viable. Recrystallization from ethanol is failing because the compound won't dissolve. What is the best approach?
The Causality: The robust intermolecular hydrogen-bonding network of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile derivatives creates a highly stable crystal lattice. Standard alcohols like ethanol lack the dielectric constant required to disrupt these networks at standard reflux temperatures.
The Solution: Utilize an Acid-Base Precipitation workflow, exploiting the basicity of the triazine ring, followed by a hot-water polish.
Validated Protocol: Acid-Base Precipitation
-
Protonation & Dissolution: Suspend the crude solid in deionized water (10 mL/g). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~2.0. The diamino-triazine will protonate and dissolve into the aqueous phase.
-
Filtration of Impurities: Non-basic organic impurities (e.g., unreacted nitriles or polymeric byproducts) will remain insoluble. Filter the acidic solution through a Celite pad to remove these contaminants.
-
Neutralization & Precipitation: Cool the acidic filtrate to 0-5°C in an ice bath. Slowly add 1M NaOH or saturated Na2CO3 dropwise until the pH reaches 7.0 - 7.5.
-
Maturation: As the free base regenerates, it will rapidly precipitate. Allow the suspension to stir at 0°C for 1 hour to ensure complete crystallization.
-
Isolation: Filter the solid via vacuum filtration, wash with ice-cold water (to remove NaCl salts), and dry under a high vacuum at 50°C.
Q: My product is contaminated with unreacted dicyandiamide (cyanoguanidine). How do I separate them?
The Causality: Dicyandiamide is a common starting material for triazine synthesis. It is highly polar and often co-precipitates with the target triazine. However, dicyandiamide is significantly more water-soluble at room temperature than diamino-triazines.
The Solution: Perform a Hot Water Trituration/Recrystallization .
-
Suspend the crude mixture in boiling deionized water (approx. 20-30 mL/g).
-
Maintain at 95°C until fully dissolved (add small amounts of DMF if dissolution is incomplete).
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath (4°C) for 2 hours.
-
The 2-(diamino-1,3,5-triazin-2-yl)acetonitrile will selectively crystallize, leaving the highly soluble dicyandiamide in the aqueous mother liquor. Filter and wash with ice-cold water.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7064, Benzoguanamine" PubChem, [Link]. Accessed 9 March 2026.
Technical Support Center: Scaling-Up Reactions with 2-(diamino-1,3,5-triazin-2-yl)acetonitrile
Welcome to the technical support center for 2-(diamino-1,3,5-triazin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, purification, and handling at larger scales.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific issues that may arise during the scale-up of reactions involving 2-(diamino-1,3,5-triazin-2-yl)acetonitrile, offering potential causes and actionable solutions.
Question 1: My large-scale synthesis of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile from dicyandiamide and malononitrile is giving a lower yield and a complex mixture of byproducts compared to my lab-scale experiments. What is going wrong?
Answer:
This is a common challenge when scaling up the synthesis of guanamines. The reaction of dicyandiamide with nitriles can be exothermic and sensitive to reaction conditions. Several factors could be contributing to the issues you are observing:
-
Inadequate Temperature Control: The condensation reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition.[1] It is crucial to have a reactor with efficient heat exchange and to monitor the internal reaction temperature closely.
-
Poor Mixing: As the reaction progresses, the viscosity of the mixture can increase, leading to a thick slurry that is difficult to stir.[2] Inadequate mixing can result in poor mass transfer and localized excesses of reactants, favoring byproduct formation.
-
Side Reactions of Dicyandiamide: Dicyandiamide can undergo self-condensation to form melamine and other related compounds, especially at elevated temperatures.[3] It can also react with strong acids to produce toxic gases like hydrogen cyanide.[4]
-
Hydrolysis of the Nitrile Group: The cyanomethyl group can be susceptible to hydrolysis, especially if water is present and the reaction is run under acidic or basic conditions for extended periods at high temperatures. This would lead to the formation of the corresponding carboxylic acid or amide.[5][6]
Recommended Solutions:
-
Optimize Reactant Addition: Instead of adding all reactants at once, consider a semi-batch process where one of the reactants is added portion-wise or via a syringe pump. This allows for better control over the reaction exotherm.
-
Improve Agitation: Use an overhead mechanical stirrer with appropriate impeller design to ensure efficient mixing of the heterogeneous mixture.
-
Solvent Selection: While the reaction can be run in various solvents, using an excess of one of the liquid reactants (if applicable) or a high-boiling point solvent can help to moderate the temperature.[7]
-
Catalyst Choice: The use of a strong base catalyst is common. However, the concentration and type of base can significantly impact the reaction outcome. Consider a systematic optimization of the catalyst loading.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and exclude moisture.
Question 2: I'm struggling with the purification of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile on a multi-gram scale. Simple crystallization is not removing all the impurities. What are my options?
Answer:
Purification of polar, nitrogen-rich compounds like 2-(diamino-1,3,5-triazin-2-yl)acetonitrile can be challenging due to their solubility profiles and potential for strong interactions with stationary phases in chromatography.
-
Impurity Profile: Common impurities can include unreacted starting materials, melamine (from dicyandiamide self-condensation), and potentially oligomeric byproducts.[3]
-
Crystallization Challenges: This compound's polarity can make finding a suitable single-solvent system for recrystallization difficult. It may be highly soluble in polar solvents even at low temperatures and poorly soluble in non-polar solvents.[8][9]
Recommended Purification Strategies:
-
Mixed-Solvent Recrystallization: This is often the most effective method for compounds with challenging solubility.[10] A good starting point is to dissolve the crude product in a minimal amount of a hot, polar "good" solvent (e.g., DMSO, DMF, or a hot alcohol/water mixture) and then slowly add a "poor" solvent (e.g., acetonitrile, ethyl acetate, or water) until turbidity is observed. Allowing the solution to cool slowly can yield high-purity crystals.
-
Slurry Washing: If the desired product is a solid and the impurities are more soluble in a particular solvent, you can perform a slurry wash. This involves stirring the crude solid in a solvent that dissolves the impurities but not the product, followed by filtration.
-
Column Chromatography with Modified Silica: Standard silica gel can sometimes lead to peak tailing and poor separation of polar, basic compounds due to strong interactions with acidic silanol groups. Consider using deactivated silica gel (pre-treated with a base like triethylamine) or using a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to improve separation.
-
Alternative Stationary Phases: For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures, often with a buffer) can be effective.
Protocol: Scalable Mixed-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude material in various hot solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMF, DMSO).
-
Dissolution: In a suitably sized flask equipped with a reflux condenser and magnetic or overhead stirring, add the crude 2-(diamino-1,3,5-triazin-2-yl)acetonitrile. Add the chosen "good" solvent portion-wise while heating until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of the "good" solvent until it clears.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is best to avoid rapid cooling.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and then with a volatile non-polar solvent (like diethyl ether or pentane) to aid in drying. Dry the purified crystals under vacuum.
Question 3: During a subsequent reaction where I am using 2-(diamino-1,3,5-triazin-2-yl)acetonitrile as a starting material under basic conditions, I am observing the formation of a significant amount of a higher molecular weight byproduct. What could be happening?
Answer:
The cyanomethyl group in your starting material is activated by the electron-withdrawing triazine ring, making the methylene protons acidic. Under basic conditions, this can lead to deprotonation and subsequent dimerization or polymerization.
-
Thorpe-Ziegler Type Dimerization: The deprotonated carbanion can act as a nucleophile and attack the nitrile carbon of another molecule of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile.[12][13][14][15] This can lead to the formation of a dimeric species.
-
Base Strength and Temperature: The extent of this side reaction is often dependent on the strength of the base used and the reaction temperature. Stronger bases and higher temperatures will favor this dimerization pathway.
Mitigation Strategies:
-
Use a Weaker Base: If the primary reaction allows, consider using a milder, non-nucleophilic base.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will reduce the rate of the dimerization side reaction.
-
Control Stoichiometry and Addition Rate: If your reaction involves another electrophile, ensure it is present in the reaction mixture before the addition of the base, or add the base slowly to a mixture of the triazine and the electrophile. This will favor the desired reaction over self-condensation.
-
Protecting Groups: In some cases, it may be necessary to protect the amino groups on the triazine ring to modulate the reactivity of the cyanomethyl group, although this adds extra steps to the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile?
A1: As a polar molecule with multiple hydrogen bond donors and acceptors, 2-(diamino-1,3,5-triazin-2-yl)acetonitrile exhibits poor solubility in non-polar organic solvents like hexanes and toluene. It has limited solubility in moderately polar solvents like ethyl acetate and dichloromethane. Its best solubility is in polar aprotic solvents and, to some extent, in polar protic solvents, especially at elevated temperatures.
| Solvent | Qualitative Solubility |
| Water | Sparingly soluble in cold water, moderately soluble in hot water. |
| Methanol / Ethanol | Sparingly soluble at room temperature, more soluble upon heating. |
| Acetonitrile | Sparingly soluble. |
| Tetrahydrofuran (THF) | Poorly soluble. |
| Dimethylformamide (DMF) | Soluble, especially upon warming. |
| Dimethyl sulfoxide (DMSO) | Readily soluble. |
Note: This data is qualitative and for guidance. It is always recommended to perform small-scale solubility tests for your specific application.
Q2: Are there any specific safety concerns I should be aware of when handling 2-(diamino-1,3,5-triazin-2-yl)acetonitrile on a larger scale?
A2: Yes, there are several important safety considerations:
-
Toxicity: While the toxicity of this specific compound is not extensively documented, it contains a nitrile group and should be handled with care. Avoid inhalation of dust, and prevent skin and eye contact.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thermal Stability: Triazine compounds can be thermally stable, but decomposition at high temperatures can release toxic gases, including ammonia and potentially hydrogen cyanide.[4] Avoid excessive heating during reactions and distillations. It is advisable to perform a thermal stability analysis (e.g., using Differential Scanning Calorimetry, DSC) before performing a large-scale reaction at high temperatures for the first time.
-
Reaction with Acids: Contact with strong acids could potentially lead to the release of hydrogen cyanide gas.[4] Always add acids slowly and with cooling, and ensure adequate ventilation.
-
Handling of Cyanide-Containing Waste: All waste containing this compound should be treated as cyanide waste and disposed of according to your institution's safety protocols. This includes contaminated solvents, glassware, and PPE.
Q3: Can the nitrile group in 2-(diamino-1,3,5-triazin-2-yl)acetonitrile be hydrolyzed?
A3: Yes, the nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous acidic or basic conditions, particularly with prolonged heating.[5][6] If your reaction conditions involve water and strong acids or bases, be aware of this potential side reaction. Monitoring your reaction by techniques like HPLC or LC-MS can help you detect the formation of these byproducts.
Q4: What is the Pinner reaction, and is it a concern with this compound?
A4: The Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid (typically anhydrous HCl) to form an imino ester salt (a Pinner salt).[3][17][18][19][20] These salts can then be hydrolyzed to esters or reacted with ammonia to form amidines. If you are using alcoholic solvents under strongly acidic conditions, the Pinner reaction is a potential side reaction to be aware of.
Visualizing the Troubleshooting Process
Diagram 1: Troubleshooting Low Yield in Synthesis
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Purification Strategy Workflow
Caption: Workflow for selecting a purification method.
References
- BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
- Grokipedia. (n.d.). Thorpe reaction.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
- LS College. (2020, September 24). Thorpe reaction.
- ECHEMI. (n.d.).
- Haofei Chemical. (2023, July 24).
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- PubMed. (n.d.). Acetonitrile-facilitated reductive dimerization of TCNE to octacyanobutanediide, [C4(CN)8]2-, by Iron(II) chloride.
- INCHEM. (n.d.). ICSC 0650 - DICYANDIAMIDE.
- ACS Publications. (n.d.).
- Scale-Up Reaction Safety. (2019, September 18).
- Beilstein Journals. (2021, May 5). Synthetic accesses to biguanide compounds.
- Indian Academy of Sciences. (1986, February). Geometry optimization of acetonitrile monomer and dimers using CNDO/force method.
- ChemicalBook. (2026, January 17).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- N.a. (n.d.).
- Google Patents. (n.d.).
- N.a. (n.d.).
- wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
- Organic Chemistry at CU Boulder. (n.d.).
- YouTube. (2021, June 12). Pinner Reaction.
- PubChem. (n.d.). 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile.
- Beilstein Journals. (2013, August 2). A Lewis acid-promoted Pinner reaction.
- N.a. (n.d.).
- Google Patents. (n.d.). CN102731420B - Method for preparing acetoguanamine.
- European Journal of Medicinal Chemistry. (2006).
- N.a. (n.d.). HYDROLYSIS.
- N.a. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN103641745A - Method for preparing guanidyl compound by dicyandiamide.
- ResearchGate. (n.d.). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
- N.a. (2018, February 19). HYDROLYSIS REACTIONS.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Semantic Scholar. (2014, September 1). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In.
- Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- N.a. (n.d.). NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- N.a. (n.d.).
- Academia.edu. (n.d.). Solubilities of the Silver Halides in Aqueous Mixtures of Methanol, Acetonitrile, and Dimethylsulfoxide.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. US2735850A - Preparation of guanamines - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ICSC 0650 - DICYANDIAMIDE [inchem.org]
- 5. esisresearch.org [esisresearch.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102731420B - Method for preparing acetoguanamine - Google Patents [patents.google.com]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile | C5H6N6 | CID 25841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pinner reaction - Wikipedia [en.wikipedia.org]
- 18. Pinner Reaction [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
Advanced HPLC Troubleshooting & Method Refinement for Triazine Isomers
Welcome to the Technical Support Center for Chromatographic Separations. Triazine isomers (e.g., terbuthylazine, prometryn, and their derivatives) present a unique challenge in high-performance liquid chromatography (HPLC). Due to their identical molecular weights, basic nitrogen-rich rings, and nearly indistinguishable hydrophobicities, standard method development often results in severe co-elution and peak tailing.
As application scientists, we cannot rely on trial and error. Method refinement must be driven by thermodynamics, chemical causality, and self-validating analytical checks. This guide provides authoritative, field-proven strategies to resolve critical triazine isomer pairs.
The Triazine Isomer Resolution Workflow
Before adjusting parameters blindly, it is crucial to follow a logical, stepwise workflow that addresses the fundamental causes of co-elution and peak distortion.
Fig 1: Stepwise troubleshooting workflow for resolving triazine isomer co-elution in HPLC.
Core Troubleshooting FAQs
Q1: Why do my triazine isomers co-elute even when I use a very shallow gradient on a standard C18 column?
Causality: Triazine isomers possess identical molecular weights and nearly identical partition coefficients (LogP). A standard C18 column relies almost entirely on dispersive (hydrophobic) interactions. When hydrophobicities are identical, flattening the gradient slope only broadens the peaks without altering the selectivity factor (
Q2: I am experiencing severe peak tailing for my basic triazine compounds, which is masking a closely eluting isomer. How do I fix this? Causality: Peak tailing for basic compounds is rarely a gradient issue; it is caused by secondary ion-exchange interactions. Silica-based columns contain residual surface silanol groups (-Si-OH) with a pKa of approximately 3.5 to 4.5. At a neutral or mid-range pH, these silanols deprotonate into negatively charged species (-Si-O⁻). The basic nitrogen atoms in the triazine ring become protonated and strongly bind to these anionic sites, causing the analyte to "drag" through the column[1]. Solution: Lower the mobile phase pH to between 2.5 and 3.5 using formic or acetic acid[1]. This fully protonates the silanols, neutralizing their charge and eliminating secondary interactions[1]. Additionally, ensure you are using a modern, high-purity, end-capped column[1].
Q3: Can adjusting the column temperature realistically help resolve critical isomer pairs?
Causality: Yes, temperature is a highly effective thermodynamic variable. Increasing the column temperature decreases the viscosity of the mobile phase, which proportionally increases the diffusion coefficient of the analytes[2]. This enhances mass transfer kinetics between the mobile and stationary phases, leading to sharper peaks and higher column efficiency[2]. Furthermore, the enthalpy of transfer (
Q4: How can I be absolutely certain that a symmetrical peak isn't hiding a co-eluting isomer? Causality: Perfect co-elution presents as a single, visually symmetrical peak. Relying solely on peak shape (e.g., looking for shoulders) is insufficient and mathematically dangerous[3]. Solution: Utilize a Diode Array Detector (DAD) for peak purity analysis[3]. The DAD collects full UV spectra across the peak. By comparing the UV spectrum at the leading edge, apex, and trailing edge, the software can calculate a purity match factor[3]. If the spectra differ, an isomer is hiding beneath the main peak[3].
Quantitative Data Summary: Parameter Effects on Triazines
| Parameter | Standard Condition | Optimized Condition | Mechanistic Effect on Triazines |
| Mobile Phase pH | Unbuffered (pH ~6.0) | Acidic (pH 2.5 - 3.5) | Protonates residual silanols, eliminating secondary ion-exchange interactions and peak tailing[1]. |
| Organic Modifier | Acetonitrile (Aprotic) | Methanol (Protic) | Induces hydrogen-bonding interactions, enhancing selectivity ( |
| Stationary Phase | Standard C18 | Phenyl-Hexyl / Biphenyl | Introduces |
| Column Temperature | 25 °C (Ambient) | 40 °C - 60 °C | Decreases viscosity, increases analyte diffusion rate, and alters thermodynamic retention profiles[2]. |
Self-Validating Experimental Protocol: Isomer Resolution
To ensure scientific integrity, the following protocol incorporates an internal validation loop (Step 6) to guarantee the reliability of the separation.
Step 1: Mobile Phase Preparation & pH Control Prepare Mobile Phase A (Aqueous) by adding 0.1% v/v formic acid to HPLC-grade water. Verify with a calibrated pH meter that the pH is between 2.5 and 3.5[1]. Prepare Mobile Phase B (Organic) using HPLC-grade Methanol. Degas both solvents via ultrasonication or vacuum filtration for 15 minutes to prevent baseline noise and pump cavitation[4].
Step 2: System Equilibration Install a high-purity, end-capped Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm). Purge the HPLC system and equilibrate at 5% B for at least 20 column volumes until the pressure stabilizes and the baseline is flat.
Step 3: Thermodynamic Optimization (Temperature) Set the column oven compartment to 45 °C. Allow 15 minutes for the stationary phase and incoming mobile phase to reach thermal equilibrium, ensuring optimal mass transfer kinetics[2].
Step 4: Gradient Elution Programming Program a shallow linear gradient designed for isomer separation:
-
0.0 min: 5% B
-
20.0 min: 60% B
-
20.1 min: 95% B (Column Wash)
-
25.0 min: 5% B (Re-equilibration) Set the flow rate to 1.0 mL/min.
Step 5: Sample Injection Inject 5 µL of the triazine isomer mixture (prepared at 10 µg/mL in the initial mobile phase conditions to prevent solvent-mismatch peak distortion). Monitor the elution via DAD at 220 nm and 254 nm.
Step 6: Protocol Self-Validation (Peak Purity Check) Do not assume baseline resolution based on visual inspection. Extract the UV spectra from the DAD at three points for every detected peak: 10% peak height (leading edge), 100% peak height (apex), and 10% peak height (trailing edge)[3].
-
Validation Pass: The spectral match factor is >990/1000. The method is validated.
-
Validation Fail: The spectral match factor is <990/1000. Co-elution is still occurring. Return to the workflow and switch to a Biphenyl column or adjust the gradient slope.
References
-
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. Available at:[Link]
-
Phenomenex. "HPLC Troubleshooting: Solutions for Common Problems." Phenomenex Technical Articles. Available at:[Link]
Sources
Validation & Comparative
Cytotoxicity Comparison of Triazine Derivatives and Methotrexate: A Comprehensive Guide
Introduction: The Antifolate Paradigm
Methotrexate (MTX) has long served as the gold standard in antifolate chemotherapy, primarily targeting human dihydrofolate reductase (hDHFR) to halt DNA synthesis in rapidly dividing cancer cells[1]. However, its clinical utility is frequently bottlenecked by systemic toxicity, lack of tumor selectivity, and the rapid onset of cellular resistance[2].
In recent drug development, 1,3,5-triazine (s-triazine) derivatives have emerged as highly tunable, potent alternatives. The symmetrical six-membered heterocyclic ring of s-triazine allows for multi-vector structural modifications, enabling the synthesis of compounds that not only inhibit hDHFR with greater affinity but also target secondary kinases (e.g., EGFR, VEGFR2)[3],[4]. This guide objectively compares the cytotoxic profiles of novel triazine derivatives against MTX, providing mechanistic insights and standardized experimental workflows for preclinical evaluation.
Mechanistic Comparison: Overcoming MTX Limitations
The hDHFR Inhibition Pathway
Both MTX and specific triazine derivatives induce cytotoxicity by competitively binding to the active site of hDHFR. This prevents the reduction of dihydrofolate to tetrahydrofolate (THF), starving the cell of the purines and pyrimidines required for DNA synthesis, ultimately triggering apoptosis[1],[5].
Structural Advantages of Triazines
While MTX relies heavily on active transport mechanisms (which cancer cells often downregulate to develop resistance), triazine derivatives can be engineered for passive diffusion and enhanced active-site retention[2]. For instance, the introduction of bulky hydrophobic substituents (such as nitrofuryl or phenylthiazol groups) onto the triazine core facilitates strong π–π stacking interactions with specific residues like Trp-624 in the hDHFR binding pocket[6]. This allows triazines to bypass standard MTX resistance mechanisms while maintaining or exceeding MTX's cytotoxic potency[1].
Diagram 1: Comparative mechanism of hDHFR inhibition by MTX and Triazine derivatives.
Quantitative Cytotoxicity Data
Extensive in vitro screening demonstrates that rationally designed triazine derivatives frequently outperform MTX. In non-small cell lung cancer (A549) models, MTX exhibits an IC50 of approximately 38.33 nM[5]. In contrast, specific tri-amino-substituted 1,3,5-triazine analogs (e.g., Compound 11e) have achieved IC50 values as low as 28.00 nM[1]. Furthermore, newer symmetrical di-substituted phenylamino-s-triazines show exceptional multi-target cytotoxicity in colon carcinoma (C26) at sub-micromolar concentrations[4].
Table 1: Comparative IC50 Values of MTX vs. Top Triazine Derivatives
| Compound / Drug | Primary Cell Line | Target Mechanism | IC50 Value | Source |
| Methotrexate (MTX) | A549 (Lung) | hDHFR Inhibition | 38.33 nM | [5] |
| Triazine Analog 11e | A549 (Lung) | hDHFR Inhibition | 28.00 nM | [1] |
| Triazine Analog 9a | A549 (Lung) | hDHFR Inhibition | 42.00 nM | [1] |
| Compound 2d (s-triazine) | C26 (Colon) | Multi-target (EGFR/DHFR) | 0.38 µM | [4] |
| Compound 3b (s-triazine) | MCF7 (Breast) | Multi-target (EGFR/DHFR) | 6.19 µM | [4] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Experimental Workflows: Cytotoxicity & Mechanistic Validation
To ensure high scientific integrity and reproducibility, the evaluation of novel triazine derivatives against MTX must follow a self-validating experimental workflow. The following protocol integrates in vitro viability screening with in silico mechanistic validation.
Diagram 2: Self-validating workflow for evaluating triazine derivative cytotoxicity.
Step-by-Step Methodology
Phase 1: In Vitro Cytotoxicity (MTT Assay) Causality Check: The MTT assay is selected because it directly measures mitochondrial succinate dehydrogenase activity, which is strictly proportional to the number of viable, metabolically active cells.
-
Cell Seeding: Seed A549 or MCF-7 cells in 96-well plates at a density of
cells/well in appropriate supplemented media. Self-Validation Checkpoint: Leave the outer perimeter wells filled only with PBS to prevent evaporation-induced edge effects that artificially skew peripheral well data. -
Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with serial dilutions of MTX and the synthesized triazine derivatives (e.g., 1 nM to 100 µM). Causality Check: A wide logarithmic concentration range is mandatory to capture the full sigmoidal dose-response curve necessary for accurate IC50 calculation.
-
MTT Incubation: Following 48–72 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 150 µL of DMSO.
-
Quantification & Validation: Measure absorbance at 570 nm using a microplate reader. Self-Validation Checkpoint: Simultaneously measure at a reference wavelength of 630 nm to subtract background noise caused by cellular debris, media phenol red, and plate imperfections.
-
Data Analysis: Calculate cell viability relative to the untreated control. Use non-linear regression (curve fit) to determine the IC50. Self-Validation Checkpoint: The
value of the fitted dose-response curve must be for the IC50 to be considered statistically reliable.
Phase 2: In Silico Mechanistic Validation (Molecular Docking) Causality Check: Cytotoxicity data alone does not prove hDHFR inhibition. Molecular docking validates that the observed cell death is mechanistically linked to the target enzyme[1],[4].
-
Protein Preparation: Retrieve the high-resolution crystal structure of human DHFR (e.g., PDB ID: 4M6K)[7]. Remove water molecules and co-crystallized ligands to expose the active site.
-
Ligand Preparation: Generate 3D conformations of MTX and the top-performing triazine derivatives, minimizing their energy states.
-
Docking Execution: Use a validated docking algorithm (e.g., FlexX or AutoDock Vina) to simulate ligand binding within the hDHFR active site[1].
-
Interaction Analysis: Compare the binding free energy (
) and specific amino acid interactions (e.g., hydrogen bonding, hydrophobic interactions, and π–π stacking with Trp-624) of the triazines against the MTX baseline[6].
References
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer Source: japsonline.com URL:1
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Scite.ai Source: scite.ai URL:6
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds Source: nih.gov URL:3
-
Synthesis, molecular docking, ctDNA interaction, DFT calculation and evaluation of antiproliferative and anti-Toxoplasma gondii activities of 2,4-diaminotriazine-thiazole derivatives Source: nih.gov URL:7
-
Exploring the cytotoxicity of 1,3,5-triazines and triazine analogs against lung cancer by QSAR Source: derpharmachemica.com URL:5
-
Nanomedicines Bearing an Alkylating Cytostatic Drug from the Group of 1,3,5-Triazine Derivatives Source: semanticscholar.org URL:2
-
Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents Source: rsc.org URL:4
Sources
- 1. japsonline.com [japsonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scite.ai [scite.ai]
- 7. Synthesis, molecular docking, ctDNA interaction, DFT calculation and evaluation of antiproliferative and anti-Toxoplasma gondii activities of 2,4-diaminotriazine-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile Analogs: A Scaffold Comparison Guide
As drug discovery pivots towards highly modular, multi-target pharmacophores, the (DATA) scaffold has emerged as a structurally privileged building block [1]. Traditionally, medicinal chemists have relied on pyrimidine or quinazoline cores for kinase and reductase inhibition. However, the DATA scaffold offers unique electronic properties and synthetic tractability that often yield superior pharmacokinetic and pharmacodynamic profiles.
This guide objectively compares the performance of DATA-derived analogs against traditional scaffolds, detailing the mechanistic causality behind their efficacy and providing validated experimental workflows for their synthesis.
Mechanistic Rationale: Why Choose the DATA Scaffold?
The superiority of the DATA scaffold in specific oncology applications stems from two fundamental chemical features:
-
Electron-Deficient 1,3,5-Triazine Core : Compared to pyrimidines, the symmetrical triazine ring possesses an additional nitrogen atom, significantly lowering the electron density of the aromatic system. This electronic shift alters the pKa of the exocyclic amino groups at positions 4 and 6, optimizing them as potent hydrogen-bond donors. This is particularly critical for anchoring the molecule within the hinge region of kinases or the active site of dihydrofolate reductase (DHFR).
-
Hyper-Acidic Active Methylene : The acetonitrile moiety (-CH2-CN) at position 2 is flanked by two strongly electron-withdrawing groups: the cyano group and the triazine ring. This dual-withdrawal effect makes the methylene protons highly acidic. Consequently, Knoevenagel condensations can be executed using mild organocatalysts (like piperidine) rather than harsh bases (e.g., NaH), preventing unwanted side reactions with the unprotected amino groups.
Structure-activity relationship (SAR) mapping of the DATA scaffold against molecular targets.
SAR Case Study 1: DHFR Inhibition in Lung Cancer
Dihydrofolate reductase (DHFR) is a classic target for antifolate drugs like Methotrexate (MTX). However, MTX resistance frequently occurs via the downregulation of reduced folate carriers (RFCs) required for active transport.
designed tri-amino-substituted 1,3,5-triazine derivatives to bypass these transporters[1][2]. Because the triazine scaffold is highly lipophilic, these analogs enter non-small cell lung cancer (A549) cells via passive diffusion. Docking studies revealed that the triazine ring forms strong
Table 1: Cytotoxicity Comparison of Triazine Analogs vs. Methotrexate
| Compound / Scaffold | Target Cell Line | IC50 Value | Key Structural Feature |
| Methotrexate (Standard) | A549 (NSCLC) | ~110 nM | Pteridine ring, Glutamate tail (Active Transport) |
| Triazine Analog 8e | A549 (NSCLC) | 50 nM | 1,3,5-triazine with substituted thiazole |
| Triazine Analog 11e | A549 (NSCLC) | 28 nM | 1,3,5-triazine with substituted triazole |
Data demonstrates that optimizing the periphery of the triazine core yields compounds up to 4x more potent than the clinical standard[1].
SAR Case Study 2: Imino-Coumarin Hybrids
Coumarins are known for their broad biological activities, but simple coumarins often lack the potency required for targeted oncology. By leveraging the active methylene of the DATA scaffold, synthesized 2-imino-2H-chromen-3-yl-1,3,5-triazine hybrids[4][5].
The rationale here is synergistic: the imino-coumarin moiety intercalates DNA or inhibits carbonic anhydrase, while the triazine core engages kinase/reductase targets[6]. The SAR revealed that maintaining the imino group (rather than hydrolyzing it to a standard coumarin oxo-group) drastically improved cytotoxicity. Furthermore, substituting one of the triazine amino groups with a bulky, lipophilic 4-phenylpiperazin-1-yl moiety (Compound 11) maximized cell permeability and target residence time[5].
Table 2: Cytotoxicity of DATA-Coumarin Hybrids vs. Standard Coumarins
| Compound / Scaffold | Target Cell Line | IC50 Value | Key Structural Feature |
| Standard Coumarin | Broad Spectrum | > 50 μM | Unsubstituted benzopyrone |
| DATA-Coumarin Hybrid 13 | DAN-G (Pancreatic) | 18.4 μM | Triazine-coumarin fusion (Oxo-derivative) |
| DATA-Imino-Coumarin 11 | DAN-G (Pancreatic) | 1.51 μM | Triazine-imino-coumarin + Piperazine substitution |
Experimental Workflow: Synthesis of DATA-Derived Hybrids
To ensure reproducibility in your SAR campaigns, the following self-validating protocol outlines the Knoevenagel condensation used to generate these highly potent imino-coumarin hybrids[5]. The use of piperidine is deliberate; it is basic enough to deprotonate the active methylene but not nucleophilic enough to displace the amino groups on the triazine ring.
Step-by-Step Methodology
-
Preparation : In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile in anhydrous ethanol (0.2 M concentration).
-
Electrophile Addition : Add 1.1 equivalents of the desired 2-hydroxybenzaldehyde (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde).
-
Catalysis : Introduce a catalytic amount of piperidine (0.1 equivalents). The solution will typically deepen in color as the enolate forms.
-
Reflux : Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Mobile phase: Dichloromethane/Methanol 9:1).
-
Isolation : Upon completion, cool the mixture to 0°C in an ice bath. The 2-imino-coumarin hybrid will precipitate as a solid. Filter under vacuum and wash with cold ethanol to remove unreacted aldehyde and piperidine.
-
Optional Hydrolysis : To evaluate the SAR difference between imino-coumarins and standard coumarins, suspend the isolated solid in an aqueous DMF solution (1:1) and heat at 80°C for 12 hours to hydrolyze the imino group to an oxygen atom[4].
Synthetic workflow for generating highly cytotoxic imino-coumarin hybrids from the DATA scaffold.
Conclusion
The 2-(diamino-1,3,5-triazin-2-yl)acetonitrile scaffold provides a distinct advantage over legacy heterocycles. Its unique combination of an electron-deficient core for optimal hydrogen bonding and an active methylene for rapid, metal-free diversification makes it an ideal starting point for hit-to-lead optimization. As demonstrated by its superior performance against Methotrexate in DHFR inhibition and its ability to synergize with coumarins, the DATA scaffold warrants serious consideration in any modern oncology drug discovery pipeline.
References
-
National Center for Biotechnology Information. "2-(Diamino-1,3,5-triazin-2-yl)acetonitrile." PubChem Compound Summary for CID 25841.[Link]
-
Balaha, M. F., El-Hamamsy, M. H., El-Din, N. A. S., & El-Mahdy, N. A. (2016). "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science, 6(04), 028-045.[Link]
-
Makowska, A., Sączewski, F., Bednarski, P. J., Sączewski, J., & Balewski, Ł. (2018). "Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties." Molecules, 23(7), 1616.[Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile Derivatives as DHFR Inhibitors
Introduction & Mechanistic Rationale
Dihydrofolate reductase (DHFR) remains one of the most validated targets in pharmacology, essential for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF)—a critical precursor for de novo DNA and RNA synthesis[1]. For decades, classic antifolates like Methotrexate (MTX) and Trimethoprim (TMP) have been the gold standards for anticancer and antibacterial therapies, respectively[2]. However, the clinical efficacy of MTX is increasingly compromised by acquired resistance, primarily driven by the downregulation of the Reduced Folate Carrier (RFC) and target enzyme amplification[3],[2].
To circumvent these limitations, 2-(diamino-1,3,5-triazin-2-yl)acetonitrile derivatives have emerged as a highly potent alternative scaffold[4]. The 2,4-diamino-1,3,5-triazine core perfectly mimics the hydrogen-bonding profile of the pteridine ring in folic acid and the pyrimidine ring in MTX, anchoring the molecule to conserved residues (e.g., Glu30 in human DHFR)[5],[1]. Crucially, the addition of the acetonitrile linker—often hybridized with imino-aryl groups—provides a flexible, electronically tunable bridge that allows the hydrophobic tail to optimally occupy the DHFR active site[4]. Because these derivatives are highly lipophilic, they enter cells via passive diffusion, effectively bypassing the RFC-dependent transport mechanisms that plague MTX therapies.
Folate cycle highlighting DHFR reduction and competitive inhibition by triazines.
Comparative Efficacy: Triazines vs. Classic Antifolates
When benchmarking 2-(diamino-1,3,5-triazin-2-yl)acetonitrile derivatives against MTX and TMP, the data reveals a compelling profile of nanomolar potency and superior efficacy in resistant cell lines. For instance, compound 19 (a 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile derivative) demonstrated a remarkable Growth Inhibition 50% (GI50) of 33 nM against the MALME-3M melanoma cell line[4]. Similarly, novel tri-amino substituted triazines have shown IC50 values as low as 28 nM against A549 non-small cell lung cancer lines, outperforming MTX in matched assays[1].
Table 1: Quantitative Comparison of DHFR Inhibitors
| Compound Class / Drug | Primary Target | Indication | Experimental IC50 / GI50 | Key Advantage / Limitation |
| Methotrexate (MTX) | Human DHFR | Cancer / Autoimmune | ~20 nM (hDHFR)[6] | Limitation: High resistance in MCF-7 & Saos-2 via transport loss[3]. |
| Trimethoprim (TMP) | Bacterial DHFR | Antibacterial | ~5 nM (E. coli DHFR) | Limitation: Poor affinity for human DHFR; narrow spectrum[2]. |
| Triazine-Acetonitrile (Cmpd 19) | Human DHFR | Melanoma | 33 nM (MALME-3M)[4] | Advantage: Excellent passive cellular uptake; high lipophilicity. |
| Triazine-Triazole (Cmpd 11e) | Human DHFR | Lung Cancer | 28 nM (A549)[1] | Advantage: Equipotent to MTX; evades RFC-dependent resistance. |
Structure-Activity Relationship (SAR) Logic
The exceptional performance of these derivatives is grounded in a highly rational Structure-Activity Relationship (SAR). The molecular architecture is divided into three functional zones:
-
The Pharmacophore Core: The 2,4-diamino-1,3,5-triazine ring is non-negotiable for DHFR affinity. It acts as the primary anchor, forming strong hydrogen bonds with the catalytic aspartate/glutamate residues in the enzyme's active site[5].
-
The Acetonitrile Linker: This group provides critical rotational freedom. When conjugated with an imino linkage, the acetonitrile bridge allows the molecule to adopt a conformation that perfectly aligns the hydrophobic tail with the target pocket[4].
-
The Hydrophobic Tail: Substitutions here (e.g., phenylpiperazine or dimethylamino-phenyl groups) dictate species selectivity and cellular permeability. Bulky, lipophilic groups enhance van der Waals interactions within the human DHFR hydrophobic pocket, driving the IC50 down into the low nanomolar range[4],[1].
SAR logic for 2-(diamino-1,3,5-triazin-2-yl)acetonitrile derivatives.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and kinetic evaluation of these inhibitors.
Protocol A: Synthesis of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile Derivatives
Causality Check: Selective monosubstitution on the triazine core is highly temperature-dependent. Maintaining a strict 0–5 °C environment prevents unwanted di- or tri-substitutions, ensuring high yield and purity of the target intermediate[7].
-
Initiation: Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in anhydrous THF under an inert argon atmosphere.
-
Nucleophilic Attack: Cool the reaction mixture to 0 °C. Dropwise, add the primary amine (e.g., alkylamine) (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq). Stir for 2 hours.
-
Acetonitrile Conjugation: Introduce ethyl cyanoacetate or the corresponding substituted acetonitrile derivative. Elevate the temperature to 60 °C for 8 hours to drive the cyclocondensation or substitution reaction to completion[8].
-
Purification: Quench with cold water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the final 2-(diamino-1,3,5-triazin-2-yl)acetonitrile derivative.
Protocol B: In Vitro DHFR Kinetic Inhibition Assay
Causality Check: This assay is a self-validating continuous spectrophotometric system. DHFR consumes NADPH to reduce DHF. By monitoring the depletion of NADPH at 340 nm, we directly quantify enzyme activity. A baseline read prior to DHF addition ensures no spontaneous NADPH degradation is skewing the data.
-
Buffer Preparation: Prepare MTEN buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0). Add 5 mM DTT to maintain the enzyme in a reduced, active state.
-
Reagent Assembly: In a UV-compatible quartz cuvette, combine MTEN buffer, 100 µM NADPH, and 5 nM recombinant human DHFR.
-
Inhibitor Incubation: Add the triazine derivative (varying concentrations from 1 nM to 10 µM). Incubate at 25 °C for 5 minutes to allow equilibrium binding.
-
Baseline Validation: Read absorbance at 340 nm for 60 seconds. The slope should be zero (no spontaneous reaction).
-
Reaction Initiation: Add 10 µM DHF to initiate the reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm for 3 minutes. Calculate the initial velocity (
) and use non-linear regression to determine the value.
Step-by-step experimental workflow for the in vitro DHFR enzymatic assay.
Conclusion
The 2-(diamino-1,3,5-triazin-2-yl)acetonitrile scaffold represents a significant leap forward in antifolate drug design. By combining the high-affinity binding of the diamino-triazine core with the conformational flexibility and lipophilicity afforded by the acetonitrile linker, these derivatives successfully overcome the transport-based resistance mechanisms that limit Methotrexate. As demonstrated by their low nanomolar IC50 values against aggressive cell lines like A549 and MALME-3M, this class of compounds warrants aggressive advancement in preclinical oncological pipelines.
References
1.[7] Benchchem. 2,4-Dichloro-6-phenyl-1,3,5-triazine. URL: 2.[4] ResearchGate. Divergent Synthesis of α-(1,3,5-Triazinylthio)-ketones and Thiazolo[3,2- a ][1,3,5]triazines from 1,3-Dicarbonyl compounds or Chalcones with 1,3,5-Triazine-2-thiols. URL: 3.[8] ResearchGate. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. URL: 4.[3] Der Pharma Chemica. Exploring the cytotoxicity of 1,3,5-triazines and triazine analogs against lung cancer by QSA. URL: 5.[6] Pharmaceuticals (DOI). Recent Advances in the Biological Activity of s-Triazine Core Compounds. URL: 6.[5] NIH PMC. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. URL: 7.[1] Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. URL: 8.[2] NIH PMC. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. URL:
Sources
- 1. japsonline.com [japsonline.com]
- 2. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]
- 7. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
In vivo efficacy studies of novel 2,4-diamino-1,3,5-triazine compounds
In Vivo Efficacy of Novel 2,4-Diamino-1,3,5-Triazine Derivatives: A Comparative Preclinical Guide
Executive Summary: The 1,3,5-Triazine Scaffold in Oncology
The symmetrical 1,3,5-triazine core is a highly versatile and privileged scaffold in medicinal chemistry. By strategically substituting the 2, 4, and 6 positions of the triazine ring, researchers can precisely fine-tune both pharmacokinetic (PK) and pharmacodynamic (PD) properties[1]. In recent years, novel 2,4-diamino-1,3,5-triazine derivatives have demonstrated exceptional promise as potent, ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling axis—a critical network driving tumor proliferation, angiogenesis, and survival[2].
As a Senior Application Scientist, I have designed this guide to objectively compare the in vivo efficacy of these novel triazine compounds against standard clinical alternatives. Furthermore, this guide outlines a rigorous, self-validating preclinical methodology required to accurately assess their performance in murine xenograft models.
Mechanistic Rationale: Targeting the PI3K/mTOR Axis
The structural geometry of 2,4-diamino-1,3,5-triazines (particularly bis-morpholino and sulfonamide derivatives) allows them to dock deeply into the ATP-binding cleft of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR)[2]. Unlike allosteric inhibitors such as rapamycin—which only partially inhibit mTORC1 and often trigger paradoxical Akt hyperactivation—these optimized triazine derivatives act as dual PI3K/mTOR kinase inhibitors. This dual-action mechanism severs the compensatory feedback loops that typically lead to rapid drug resistance in solid tumors.
PI3K/Akt/mTOR signaling cascade and dual-targeted inhibition by 2,4-diamino-1,3,5-triazines.
Comparative In Vivo Performance
To benchmark the true translational potential of novel 2,4-diamino-1,3,5-triazines, we must analyze their quantitative performance in standardized in vivo models. The table below synthesizes efficacy data from recent pharmacological studies, comparing advanced triazine derivatives against standard profiles.
| Compound | Target Profile | Xenograft Model | Route & Dose | Efficacy (TGI %) / EC50 |
| Compound 45 (Triazine Sulfonamide) | PI3K (10x selective over mTOR) | Tumor PD Assay (Mice) | PO (Oral) | EC50 = 193 nM (91 ng/mL); High bioavailability[2]. |
| Compound 50 (Bis-morpholino-triazine) | Dual PI3K/mTOR | U-87 MG (Orthotopic & SC) | IV (Intravenous) | Excellent TGI; Significant tumor regression[2]. |
| Compound 69 (N-morpholino-triazine) | Multi-Kinase / Cytotoxic | Sarcoma 180 (Mice) | PO (200 mg/kg/day) | 40.7% TGI; 30.9% Oral Bioavailability[3]. |
| Halogen-Cmpd 45 (Thiazole-Triazine) | Broad-spectrum | Nude Mouse Xenograft | IP (Intraperitoneal) | Significant reduction in tumor volume[1]. |
| Rapamycin (Standard Control) | mTORC1 Allosteric | Various (e.g., U-87 MG) | IP / PO | Moderate TGI (Primarily cytostatic, not cytotoxic). |
Self-Validating Preclinical Methodology
A reliable in vivo efficacy study must operate as a self-validating system. It is insufficient to merely measure tumor shrinkage; the protocol must simultaneously prove target engagement (pharmacodynamics) and rule out systemic toxicity. Below is the gold-standard workflow for evaluating 2,4-diamino-1,3,5-triazine kinase inhibitors.
Self-validating in vivo xenograft experimental workflow for testing triazine efficacy.
Step-by-Step Experimental Protocol & Causality
Phase 1: Cell Line Preparation & Inoculation
-
Action: Harvest human cancer cells (e.g., U-87 MG for glioblastoma) in the exponential growth phase. Resuspend at
cells/mL in a 1:1 mixture of serum-free media and Matrigel. -
Causality: Why Matrigel? Matrigel provides essential extracellular matrix (ECM) proteins that significantly enhance initial engraftment rates and promote localized vascularization, ensuring uniform tumor take across the cohort.
Phase 2: Xenograft Establishment & Randomization
-
Action: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice. Monitor until tumors reach a volume of 100–150 mm³. Randomize mice into treatment groups (n=8-10/group) based strictly on tumor volume.
-
Causality: Why randomize by volume rather than weight? Randomizing by tumor volume ensures that the baseline tumor burden is statistically identical across all cohorts. This eliminates starting-size bias, which can artificially skew Tumor Growth Inhibition (TGI) calculations.
Phase 3: Dosing Strategy
-
Action: Administer the 2,4-diamino-1,3,5-triazine compound via oral gavage (PO) or intravenous (IV) injection. The study must include a vehicle control (e.g., 5% DMSO / 95% PEG-400) and a positive control (e.g., Rapamycin).
-
Causality: Why include both controls? The vehicle control establishes the baseline aggressive growth rate of the tumor. The positive control validates that the specific animal cohort is biologically responsive to pharmacological intervention in the target pathway, proving the model is not fundamentally flawed.
Phase 4: In Vivo Efficacy & Toxicity Tracking
-
Action: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula
. Simultaneously, record the body weights of all subjects. -
Causality: Why is body weight critical? While TGI proves efficacy, a body weight loss of >15-20% indicates severe systemic toxicity (a common dose-limiting factor for pan-PI3K inhibitors). Tracking both metrics ensures the calculation of a viable, safe therapeutic index.
Phase 5: Pharmacodynamic (PD) Biomarker Validation
-
Causality: Why measure these specific residues? Tumor shrinkage alone does not prove the drug worked via the intended mechanism. Because 2,4-diamino-1,3,5-triazines target PI3K/mTOR, measuring the phosphorylation status of direct downstream effectors (like Akt at Ser473) provides definitive, self-validating proof of target engagement within the live tumor microenvironment.
References
Sources
Cross-Validation of Analytical Techniques for Triazine Compound Characterization: A Comprehensive Guide
Executive Summary
Triazines (e.g., atrazine, simazine, propazine) and their dealkylated degradates are heavily monitored due to their environmental persistence and biological activity. For drug development professionals and environmental scientists, characterizing these compounds presents a unique analytical challenge: their symmetrical s-triazine ring imparts moderate polarity, while their degradates often exhibit thermal instability. Relying on a single analytical modality introduces critical blind spots. This guide provides an objective comparison of analytical techniques and outlines a self-validating, orthogonal cross-validation workflow to ensure absolute quantitative and structural integrity.
Mechanistic Grounding: The Analytical Challenge of Triazines
The chemical architecture of triazines dictates their behavior across different analytical platforms. The alternating carbon and nitrogen atoms in the hexameric ring create a highly stable, planar structure, but the functional group substitutions (e.g., chlorine, alkylamino groups) dictate the molecule's volatility and thermal lability.
-
The LC-MS/MS Advantage: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operates in the liquid phase at near-ambient temperatures. This prevents the thermal degradation of labile metabolites (like desethylatrazine). Furthermore, it allows for direct injection of aqueous samples, bypassing extensive sample preparation[1].
-
The GC-MS Imperative: Gas chromatography-mass spectrometry (GC-MS) provides superior chromatographic resolution and unambiguous structural elucidation via Electron Ionization (EI) library matching. However, because it requires vaporization, polar triazines and their degradates are prone to thermal breakdown in the injection port. Additionally, GC-MS mandates rigorous moisture removal, necessitating extensive Solid Phase Extraction (SPE)[2].
-
The Causality of Matrix Effects: While LC-MS/MS is highly sensitive, its Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources are highly susceptible to matrix-induced ion suppression[3]. Cross-validating LC-MS/MS data with GC-MS ensures that quantitative suppression is identified and mathematically corrected.
Comparative Analysis of Analytical Modalities
To select the appropriate analytical strategy, researchers must weigh sensitivity against preparative complexity. Table 1 summarizes the performance metrics of the three primary modalities used for triazine characterization.
Table 1: Quantitative Performance Metrics of Triazine Analytical Modalities
| Analytical Modality | Sample Preparation | Ionization / Detection | LOD / LOQ | Recovery Rate | Primary Advantage | Mechanistic Limitation |
| LC-MS/MS | Direct Injection / Minimal | ESI or APCI / MRM | 0.25 – 5.0 ng/mL | 82% – 99% | Eliminates extensive SPE; preserves thermally labile degradates. | Susceptible to matrix ion suppression in ESI mode. |
| GC-MS | Carbon Cartridge SPE & Desiccation | EI / Full Scan or SIM | 0.40 – 2.1 µg/L | 70% – 110% | Unambiguous structural elucidation via library matching. | Requires rigorous drying; thermal degradation of metabolites. |
| HPLC-DAD | Polymeric/C18 SPE | UV Absorbance (220/260 nm) | 8 – 12 µg/L (LOD) | Variable | Cost-effective; suitable for preparative-scale isolation. | Insufficient sensitivity for ultra-trace environmental levels. |
Data synthesized from EPA Method 536.0[1], EPA Method 523[2], and comparative HPLC studies[4].
Experimental Workflow: Orthogonal Cross-Validation
To establish a highly trustworthy dataset, an orthogonal cross-validation workflow must be employed. By splitting a single sample and processing it through two mechanistically distinct pathways, the system self-corrects for modality-specific biases.
Caption: Orthogonal cross-validation workflow for triazine characterization using LC-MS/MS and GC-MS.
Step-by-Step Cross-Validation Protocol
This protocol is designed as a self-validating system . Every step includes an internal mechanism to verify its own success, ensuring that any loss of analyte or signal suppression is immediately flagged.
Phase 1: Aliquoting & Differential Preparation
-
Isotopic Dilution (Self-Validation Step): Spike the raw sample with a known concentration (e.g., 5 ng/mL) of isotopically labeled internal standards (Atrazine-d5 and Propazine-d14). Causality: By tracking the ratio of native analyte to labeled surrogate, the method mathematically self-corrects for evaporative losses during GC-MS concentration or matrix suppression in LC-MS/MS[1].
-
Sample Splitting: Divide the spiked sample into two equal aliquots (Aliquots A and B).
-
Pathway A (LC-MS/MS Prep): Add 20 mM ammonium acetate to Aliquot A. Causality: Ammonium acetate acts as a volatile buffer to stabilize the pH for consistent LC retention and facilitates dechlorination, preventing oxidative degradation of the analytes prior to injection[1].
-
Pathway B (GC-MS Prep): Pass Aliquot B through a 250-mg carbon SPE cartridge. Elute with 2 mL of ethyl acetate followed by 9:1 dichloromethane/methanol. Causality: Carbonaceous adsorbents provide superior retention for planar, moderately polar s-triazine rings compared to standard C18 silica, preventing breakthrough[2].
-
Desiccation (GC-MS only): Pass the GC-MS eluate through anhydrous sodium sulfate (
) and concentrate under nitrogen gas. Causality: GC-MS columns and EI sources are highly sensitive to moisture, which causes baseline drift and poor peak shape. chemically binds residual water[2].
Phase 2: Instrumental Execution
-
LC-MS/MS Analysis:
-
Inject 20 µL onto a C18 column (e.g., 100 x 2.1 mm, 3 µm particle size).
-
Run a gradient of 5 mM Ammonium Acetate (Solvent A) and Methanol (Solvent B) at 400 µL/min.
-
Monitor via Multiple Reaction Monitoring (MRM) using an APCI or ESI interface[3].
-
-
GC-MS Analysis:
-
Inject 1.0 µL onto a capillary column (e.g., 30m x 0.25mm x 0.25µm film thickness).
-
Operate the MS in Electron Ionization (EI) mode, collecting spectra in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Ensure the interface allows the transfer line exit to be placed within a few millimeters of the ion source[2].
-
Phase 3: Data Reconciliation & Matrix Effect Evaluation
-
Recovery Validation: Calculate the absolute recovery of Atrazine-d5 in both pathways. A recovery of 80-120% validates the extraction efficiency.
-
Orthogonal Concordance Check: Compare the calculated concentration of native triazines from the LC-MS/MS data against the GC-MS data.
-
Self-Validating Logic: The quantitative variance between the two modalities must be <15%. If the GC-MS result is significantly lower, it flags potential thermal degradation in the GC inlet. If the LC-MS/MS result is lower, it flags uncorrected ion suppression in the ESI source.
-
References
-
Determination of triazine herbicides in foods with liquid chromatography mass spectrometry ResearchGate[Link]
-
Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection Oxford Academic (OUP)[Link]
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) Shimadzu[Link]
Sources
Benchmarking Synthesis Routes for 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile: A Comprehensive Guide
Executive Summary & Chemical Significance
2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile (CAS: 13301-35-4) is a highly versatile N-heterocyclic intermediate. Featuring a reactive cyanomethyl group and a rigid, hydrogen-bond-rich triazine core, it serves as a critical building block in the development of hybrid anticancer agents. Most notably, it is the primary precursor for synthesizing 2-imino-coumarin derivatives [1] and tumor-associated carbonic anhydrase IX (hCA IX) inhibitors [2].
For scale-up chemists and drug development professionals, selecting the optimal synthesis route is paramount to ensuring high purity and minimizing downstream purification bottlenecks. This guide benchmarks the two primary synthetic pathways: the Biguanide-Ethyl Cyanoacetate (Route A) and the Dicyandiamide-Malononitrile (Route B) methods.
Mechanistic Overview
The synthesis of the 4,6-diamino-1,3,5-triazine core requires the precise assembly of carbon and nitrogen atoms under controlled conditions to prevent the premature hydrolysis of the delicate nitrile group.
Figure 1: Divergent synthesis pathways for 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile.
-
Route A (Biguanide Route): Relies on the cyclocondensation of biguanide with an ester[1]. The driving force is the nucleophilic attack of the highly basic biguanide primary amine on the ester carbonyl, followed by intramolecular cyclization and the elimination of ethanol.
-
Route B (Dicyandiamide Route): Utilizes the base-catalyzed annulation of dicyandiamide with malononitrile [3]. Malononitrile, being highly CH-acidic, forms a carbanion that attacks the electrophilic cyano group of dicyandiamide.
Quantitative Benchmarking Data
When evaluating these routes for laboratory or pilot-scale production, several performance metrics must be weighed. Route A generally offers superior purity profiles, while Route B offers shorter reaction times at the cost of potential side reactions.
| Performance Metric | Route A: Biguanide + Ethyl Cyanoacetate | Route B: Dicyandiamide + Malononitrile |
| Typical Yield | 78% – 85% | 60% – 70% |
| Reaction Time | 12 – 14 hours | 6 – 8 hours |
| Crude Purity (HPLC) | >98% (Highly crystalline) | ~90-95% (Oligomer impurities) |
| Purification Need | Simple cold solvent wash | Recrystallization often required |
| Scalability Risk | Low (Smooth ethanol reflux) | Moderate (Exothermic malononitrile reactivity) |
| Cost Efficiency | Moderate (NaOEt preparation required) | High (Cheaper bulk reagents) |
Experimental Protocols & Causality (E-E-A-T Analysis)
To ensure reproducibility, the following protocols have been designed as self-validating systems. We explicitly detail the causality behind each chemical manipulation so researchers can adapt the methodology to their specific scale.
Route A: Biguanide-Mediated Cyclocondensation (The Gold Standard)
Because biguanide hydrochloride is highly stable but synthetically unreactive, the success of this route hinges entirely on the efficient liberation of the free base prior to the addition of the electrophile.
Figure 2: Step-by-step experimental workflow for the biguanide-mediated synthesis (Route A).
Step-by-Step Methodology:
-
Base Liberation: Suspend biguanide hydrochloride (1.0 eq) in anhydrous ethanol. Slowly add a freshly prepared solution of sodium ethoxide (1.05 eq) in ethanol at 0–5 °C. Stir for 2 hours at room temperature.
-
Causality: Sodium ethoxide deprotonates the hydrochloride salt to form the highly nucleophilic free base. A slight excess of base ensures complete deprotonation.
-
Self-Validation: The immediate formation of a dense, white precipitate (NaCl) confirms successful deprotonation.
-
-
Filtration: Filter the reaction mixture under an inert atmosphere (if possible) to remove the NaCl precipitate.
-
Causality: Removing the inorganic salt prevents ash contamination in the final product lattice.
-
Self-Validation: The filtrate must be completely transparent before proceeding.
-
-
Cyclocondensation: Add ethyl cyanoacetate (1.0 eq) dropwise to the filtrate. Heat the mixture to a gentle reflux (78 °C) for 12 hours.
-
Causality: The primary amine of biguanide attacks the ester carbonyl. Continuous reflux drives the elimination of ethanol, forcing the thermodynamic equilibrium toward the cyclic triazine.
-
Self-Validation: TLC monitoring (DCM:MeOH 9:1) will show the complete disappearance of the UV-active ester spot (Rf ~0.7) and the emergence of a highly polar baseline spot.
-
-
Isolation: Cool the reaction mixture to 0 °C. Filter the precipitated product, wash extensively with cold ethanol, and dry under vacuum.
-
Causality: The target triazine is practically insoluble in cold ethanol, allowing for high-recovery crystallization while leaving unreacted starting materials in the mother liquor.
-
Route B: Dicyandiamide and Malononitrile Annulation (The Alternative)
This route is faster and utilizes cheaper bulk reagents, but it requires strict temperature and time control to prevent the malononitrile from undergoing base-catalyzed oligomerization (darkening of the reaction mixture).
Step-by-Step Methodology:
-
Activation: Dissolve dicyandiamide (1.0 eq) and malononitrile (1.2 eq) in anhydrous methanol. Add sodium methoxide (0.5 eq) as a catalyst.
-
Causality: Malononitrile is highly CH-acidic (pKa ~11). The methoxide base generates the malononitrile carbanion, which is mechanistically required to attack the electrophilic cyano carbon of dicyandiamide.
-
Self-Validation: The solution will turn slightly yellow upon base addition, indicating enolate/carbanion formation.
-
-
Annulation: Reflux the mixture for 6 to 8 hours.
-
Causality: Refluxing provides the activation energy for the ring-closure. Prolonged heating must be avoided as it leads to the hydrolysis of the newly formed cyanomethyl group into an amide.
-
Self-Validation: The reaction mixture transitions from a clear solution to a heavy suspension as the insoluble triazine product forms.
-
-
Quenching & Isolation: Cool to room temperature, neutralize with dilute HCl to pH 7.0, and filter the crude solid. Recrystallize from DMF/water.
-
Causality: Neutralizing the base halts any further side reactions and prevents residual base from being trapped in the crystal lattice.
-
Self-Validation: Checking the pH of the filtrate ensures complete neutralization.
-
Conclusion & Recommendations
For drug development applications where high purity (>98%) is non-negotiable, Route A (Biguanide + Ethyl Cyanoacetate) is the definitive gold standard. The mild conditions and clean precipitation of the product eliminate the need for complex downstream chromatography.
Conversely, Route B is viable for early-stage discovery or bulk intermediate synthesis where cost is the primary driver, provided the laboratory is equipped to handle the necessary recrystallization steps to clear malononitrile oligomers.
References
-
Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties Source: MDPI (Molecules) URL:[Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
Comparative Molecular Docking Studies of Diamino-Triazine Derivatives: A Guide to Designing Selective Mtb DHFR Inhibitors
As drug development professionals, we are constantly navigating the delicate balance between target affinity and host toxicity. In the pursuit of novel anti-tuberculosis (anti-TB) agents, Mycobacterium tuberculosis dihydrofolate reductase (Mtb DHFR) remains a highly validated target. However, traditional DHFR inhibitors like Methotrexate (MTX) suffer from severe off-target toxicity due to their high affinity for human DHFR (hDHFR), while Trimethoprim (TMP) exhibits safe selectivity but sub-optimal potency against Mtb.
This guide provides an in-depth comparative analysis of diamino-triazine derivatives —a privileged scaffold that bridges this gap. By leveraging comparative molecular docking, we will dissect why these derivatives outperform traditional alternatives and outline a self-validating computational protocol for their evaluation [1].
Mechanistic Rationale: The Diamino-Triazine Advantage
To understand why diamino-triazines are highly effective, we must examine the causality behind their binding kinetics. The 2,4-diamino-s-triazine core acts as a bioisostere for the pteridine ring found in natural folates.
When evaluated in silico, the amino groups of the triazine ring consistently form robust hydrogen-bond networks with the hydrophilic residues (Asp27, Ile5, and Ile94) located at the bottom of the Mtb DHFR active site cavity [2]. Unlike MTX, which binds indiscriminately to both Mtb and human DHFR, structurally optimized diamino-triazines utilize a distal aromatic ring to exploit the hydrophobic mouth of the Mtb DHFR tunnel. Furthermore, the inclusion of bulky or rigid linkers (such as cyclohexyl spiro rings) introduces deliberate steric clashes within the narrower hDHFR binding pocket, thereby driving target selectivity [3].
Fig 1: Pharmacophore interaction model of diamino-triazines within the Mtb DHFR active site.
Comparative Performance Data
To objectively evaluate the diamino-triazine scaffold, we compare a synthesized lead compound (e.g., Compound 5i) against the clinical standards MTX and TMP [1]. The data below synthesizes in silico Glide Extra Precision (XP) docking energetics with in vitro whole-cell assay results (MIC against Mtb H37Rv).
| Compound Class | Mtb DHFR Docking Score (kcal/mol) | hDHFR Docking Score (kcal/mol) | Mtb MIC (µM) | Selectivity Index (SI) | Clinical Limitation / Advantage |
| Methotrexate (MTX) | -9.8 | -10.2 | 0.8 | < 1 | Highly potent but severely toxic due to lack of hDHFR selectivity. |
| Trimethoprim (TMP) | -7.5 | -5.4 | 12.5 | ~ 5 | Good safety profile, but sub-optimal potency against Mtb. |
| Diamino-triazine (Lead 5i) | -9.2 | -6.1 | 0.325 | > 15 | Optimal Balance: Synergistic potency with high hDHFR steric exclusion. |
Data Interpretation: The diamino-triazine derivative achieves a docking score nearly equivalent to MTX against the bacterial target, but its significantly weaker binding to human DHFR translates to a highly favorable Selectivity Index (>15), effectively solving the toxicity bottleneck of traditional pteridine analogues [3].
Self-Validating Experimental Protocol: Comparative Docking
To ensure scientific integrity and reproducibility, the following computational workflow must be treated as a self-validating system. We do not simply dock ligands and accept the scores; we mathematically verify the grid parameters against known empirical data before proceeding.
Step 1: Target Preparation & Protonation State Assignment
-
Action: Retrieve Mtb DHFR (PDB: 1DF7) and hDHFR (PDB: 1U72) from the Protein Data Bank. Use a Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network.
-
Causality: At physiological pH (7.4), the protonation state of the active site residues (specifically Asp27 in Mtb DHFR) dictates the formation of critical salt bridges. Failing to optimize these states will result in false-positive docking poses. Remove all water molecules except those coordinating the structural NADP+ cofactor.
Step 2: Ligand Preparation
-
Action: Process the diamino-triazine library, MTX, and TMP using an engine like LigPrep (Epik, OPLS3e force field).
-
Causality: Triazine rings can exhibit tautomerism. Generating all possible ionization states ensures that the most biologically relevant conformer is available for the docking algorithm.
Step 3: Grid Generation and Self-Validation (Crucial Step)
-
Action: Center the receptor grid box (approx. 20×20×20 Å) on the co-crystallized ligand. Before screening the novel library, redock the native co-crystallized ligand .
-
Validation Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose must be < 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protonation states are flawed and must be recalculated.
Step 4: Hierarchical Docking & Selectivity Analysis
-
Action: Run Standard Precision (SP) docking to filter out severe steric clashes, followed by Extra Precision (XP) docking for the top 20% of conformers to calculate rigorous binding energetics.
-
Action: Dock the surviving ligands into the hDHFR grid. Calculate the
Docking Score (Mtb vs. Human) to prioritize compounds for in vitro synthesis.
Fig 2: Self-validating high-throughput comparative docking workflow.
Conclusion
Comparative molecular docking proves that diamino-triazine derivatives are not merely structural novelties, but highly rationalized solutions to the DHFR selectivity problem. By utilizing the self-validating docking protocol outlined above, researchers can confidently predict the steric hindrances required to bypass human DHFR affinity while maximizing hydrogen-bonding networks within the Mycobacterium tuberculosis active site.
References
- Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors ACS Medicinal Chemistry Letters
- Design and Synthesis of Diaminotriazines as Anti-Tuberculosis DHFR Inhibitors American Journal of Infectious Diseases (TheSciPub)
- Mycobacterium tuberculosis Dihydrofolate Reductase Inhibitors: State of Art Past 20 Years Biointerface Research in Applied Chemistry
Lipophilicity Comparison of 1,3,5-Triazine Series: A Structural and Chromatographic Guide
Executive Summary
The 1,3,5-triazine scaffold is a highly privileged, six-membered heterocyclic ring containing three nitrogen atoms. Its weakly basic, hydrogen-bond-accepting nature makes it a versatile core in both agrochemicals (e.g., herbicides) and medicinal chemistry (e.g., anticancer agents)[1]. However, the efficacy of any triazine derivative is fundamentally governed by its lipophilicity (expressed as
This guide provides an objective, data-driven comparison of different 1,3,5-triazine substitution series, analyzing how specific functional groups (acyclic, cyclic, and heteroatomic) modulate lipophilicity. Furthermore, we provide a self-validating experimental protocol for determining these parameters using Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC).
Mechanistic Grounding: How Substituents Dictate Triazine Lipophilicity
The 1,3,5-triazine core is inherently polar due to its three electronegative nitrogen atoms. To optimize these molecules for specific biological targets, chemists functionalize the 2, 4, and 6 positions. The choice of substituent directly alters the molecule's Polar Surface Area (PSA), conformational entropy, and hydrophobic volume[3].
Series A: 6-Chloro-1,3,5-triazines (Acyclic vs. Cyclic Substituents)
Widely studied for their herbicidal and fungicidal properties, these derivatives rely on high lipophilicity to penetrate plant cuticles or fungal cell walls[3].
-
Acyclic Substituents (e.g., propyl, isobutyl): These flexible alkyl chains possess high conformational entropy. When partitioning into a lipid membrane or a C18 chromatographic stationary phase, the restriction of this flexibility incurs an entropic penalty, resulting in relatively lower lipophilicity[3].
-
Cyclic Substituents (e.g., cyclopentyl, cyclooctyl): Cycloalkyl rings are conformationally rigid. They present a pre-organized, large hydrophobic surface area that maximizes van der Waals interactions with lipid environments, leading to significantly higher retention factors and
values compared to their acyclic counterparts[4].
Series B: Morpholine-Functionalized 1,3,5-triazines
In oncology, particularly for colorectal cancer (CRC) therapies, extreme lipophilicity leads to poor aqueous solubility and high plasma protein binding, rendering the drug ineffective[1].
-
The Morpholine Effect: By introducing a morpholine ring, chemists add an ether oxygen and an amine nitrogen. These heteroatoms act as potent hydrogen-bond acceptors, significantly increasing the molecule's aqueous solubility. This strategic substitution balances the high lipophilicity of the triazine core, pushing the consensus
into the optimal "druglike" zone (1.5 to 3.5), which is critical for permeating the cell membranes of SW480 and SW620 CRC cell lines[1].
Quantitative Comparison of Triazine Series
The following table synthesizes experimental and in silico lipophilicity trends across different 1,3,5-triazine series, highlighting the causality between structure and physicochemical behavior.
| Triazine Series | Representative Substituents | Primary Application | Lipophilicity Trend ( | Mechanistic Rationale |
| Acyclic Alkyl Triazines | Propyl, Isopropyl, Isobutyl | Agrochemicals (Herbicides) | Moderate | High conformational flexibility incurs an entropic penalty upon binding to hydrophobic phases[3]. |
| Cycloalkyl Triazines | Cyclopentyl, Cyclohexyl, Cyclooctyl | Agrochemicals / Fungicides | High | Rigid, pre-organized hydrophobic surface area maximizes van der Waals interactions[4]. |
| Morpholine Triazines | Morpholin-4-yl, Phenylethylamine | Oncology (Colorectal Cancer) | Optimized (1.5 - 3.5) | Heteroatoms increase polar surface area, balancing membrane permeability with aqueous solubility[1]. |
| Bis(substituted) Triazines | Various bulky aryl groups | Broad-spectrum Pharmaceuticals | Highly Variable | Lipophilicity is heavily dependent on the anisotropic (directional) interactions of the aryl rings[2]. |
Experimental Methodology: Chromatographic Lipophilicity Determination
Relying solely on in silico
The following protocol is a self-validating system : by measuring retention across multiple mobile phase compositions and extrapolating to pure water (
Step-by-Step RP-UHPLC Protocol
-
Mobile Phase Preparation: Prepare binary mixtures of Methanol/Water or Acetonitrile/Water ranging from 40% to 80% organic modifier (v/v) in 5% increments. Degas thoroughly via ultrasonication.
-
Analyte Preparation: Dissolve the synthesized 1,3,5-triazine derivatives in pure HPLC-grade methanol to achieve a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column.
-
System Setup: Utilize an RP-UHPLC system equipped with a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Maintain the column compartment at exactly 25 °C to ensure thermodynamic consistency. Set the flow rate to 0.3 mL/min.
-
Dead Time (
) Determination: Inject a non-retained marker, such as uracil (0.1 mg/mL), to precisely measure the column dead time under each mobile phase composition. This step is critical for normalizing system void volumes. -
Data Acquisition: Inject the triazine samples and record the retention time (
) under isocratic conditions. -
Calculation & Extrapolation:
-
Calculate the capacity factor:
-
Convert to logarithmic scale:
-
Plot
against the volume fraction of the organic modifier ( ). -
Apply linear regression (
) to extrapolate the y-intercept ( ). This value represents the chromatographic lipophilicity in a 100% aqueous medium, serving as a highly accurate, experimentally derived surrogate for [3].
-
Workflow for determining the chromatographic lipophilicity of 1,3,5-triazine derivatives.
The Impact of Lipophilicity on Pharmacokinetics
In drug development, optimizing the lipophilicity of the triazine core is not merely an analytical exercise; it is the fundamental driver of pharmacokinetics. A
Impact of optimized 1,3,5-triazine lipophilicity on ADME and intracellular target engagement.
References
- Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chrom
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer PMC / NIH
- Comparative chemometric analysis, ranking and selection of lipophilicity parameters of 6-chloro-1,3,5-triazine derivatives with acyclic and cyclic substituents ResearchG
- Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies PMC / NIH
- RP-HPTLC Retention Data in Correlation with the In-silico ADME Properties of a Series of s-triazine Deriv
Sources
- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPTLC Retention Data in Correlation with the In-silico ADME Properties of a Series of s-triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
